Uralenol-3-methyl ether
描述
Uralenol-3-methylether has been reported in Dysosma versipellis with data available.
structure given in first source; isolated from Glycyrrhiza uralensis
属性
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-11-6-12(7-15(24)18(11)25)20-21(27-3)19(26)17-14(23)8-13(22)9-16(17)28-20/h4,6-9,22-25H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKYLOIMXUHPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164631 | |
| Record name | Uralenol-3-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-O-Methyluralenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150853-98-8 | |
| Record name | 2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150853-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uralenol-3-methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150853988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uralenol-3-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URALENOL-3-METHYLETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ3TXK724 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-O-Methyluralenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 - 109 °C | |
| Record name | 3-O-Methyluralenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling Uralenol-3-methyl ether: A Technical Guide to its Natural Sources
For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds from natural reservoirs is a cornerstone of innovation. Uralenol-3-methyl ether, a prenylated flavonoid, has emerged as a molecule of interest. This technical guide provides an in-depth overview of its known natural sources, methodologies for its isolation, and a discussion of its potential biological activities, presenting the available data in a structured and actionable format.
Natural Provenance of this compound
This compound has been identified in a select number of plant species, primarily within the Thymelaeaceae and Fabaceae families. The principal sources reported in the scientific literature are:
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Daphne giraldii : A shrub belonging to the Thymelaeaceae family, this plant is a significant source of various flavonoids, including this compound.[1] Phytochemical investigations of Daphne giraldii have revealed a rich diversity of prenylated flavonoids.[2][3]
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Glycyrrhiza uralensis Fisch. (Chinese Licorice) : A well-known medicinal plant from the Fabaceae (legume) family, the roots and rhizomes of Chinese licorice are a rich source of bioactive compounds.[4][5] While numerous flavonoids have been isolated from this plant, this compound is also associated with this species.[1]
Currently, comprehensive quantitative data detailing the specific yield or concentration of this compound in these plant sources remains limited in publicly accessible literature. Further targeted phytochemical analyses are required to establish robust quantitative metrics.
Experimental Protocols: Isolation of Flavonoids from Natural Sources
While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and separation of flavonoids from Daphne giraldii and Glycyrrhiza uralensis can be compiled from existing studies. The following represents a composite experimental workflow.
Table 1: Summary of Experimental Procedures for Flavonoid Isolation
| Step | Procedure | Description | Materials and Reagents |
| 1. Plant Material Preparation | Drying and Pulverization | The plant material (e.g., stem and root bark of Daphne giraldii) is air-dried and ground into a fine powder to increase the surface area for extraction. | Air-drying oven, grinder/mill |
| 2. Extraction | Solvent Extraction | The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure maximum extraction of secondary metabolites. | 95% Ethanol or Methanol, large glass vessels, shaker |
| 3. Fractionation | Liquid-Liquid Partitioning | The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction. | Petroleum ether, Ethyl acetate, n-Butanol, Separatory funnel |
| 4. Column Chromatography | Initial Separation | The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate, to separate the components into different fractions. | Silica gel (100-200 or 200-300 mesh), Glass column, Chloroform, Methanol, Hexane, Ethyl acetate |
| 5. Further Purification | Gel Permeation & Preparative HPLC | Fractions containing the target compounds are further purified using techniques like Sephadex LH-20 column chromatography (eluted with methanol) to remove pigments and smaller molecules. Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. | Sephadex LH-20, Preparative HPLC system with a C18 column, Methanol, Acetonitrile, Water |
| 6. Structure Elucidation | Spectroscopic Analysis | The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DEPT, HSQC, HMBC). | Mass spectrometer (e.g., ESI-MS), NMR spectrometer |
Visualizing the Experimental Workflow
The logical flow of the isolation and purification process can be represented as follows:
Potential Biological Activities and Signaling Pathways
Flavonoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[6] While specific studies on the signaling pathways directly modulated by this compound are not yet prevalent, the known activities of flavonoids from Daphne and Glycyrrhiza species suggest potential interference with key inflammatory pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many flavonoids are known to exert their anti-inflammatory effects by inhibiting this pathway. A simplified representation of the NF-κB signaling pathway, a potential target for this compound, is provided below. It is important to note that the direct interaction of this compound with components of this pathway requires experimental validation.
Concluding Remarks
This compound is a promising natural product found in Daphne giraldii and Glycyrrhiza uralensis. While detailed quantitative data and specific biological pathway analyses are still forthcoming, the established methodologies for flavonoid isolation provide a clear path for obtaining this compound for further research. The potential for this molecule to modulate key signaling pathways, such as the NF-κB pathway, warrants deeper investigation and positions this compound as a compound of interest for future drug discovery and development endeavors. This guide serves as a foundational resource for researchers embarking on the scientific exploration of this intriguing flavonoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prenylated flavonoids with significant anti-hepatoma activity from Daphne giraldii and effects on Fibroblast Growth Factor Receptor 1 (FGFR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Uralenol-3-Methyl Ether in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uralenol-3-methyl ether, a prenylated isoflavonoid (B1168493) found in plants of the Glycyrrhiza genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from the general phenylpropanoid pathway to the final methylated product. This document includes detailed experimental protocols for the characterization of the key enzymes involved and presents available quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular processes.
Introduction
Isoflavonoids are a class of plant secondary metabolites predominantly found in the legume family (Fabaceae), to which the genus Glycyrrhiza (licorice) belongs.[1][2] These compounds are synthesized via a branch of the phenylpropanoid pathway and are known for their diverse biological activities, including antimicrobial and phytoestrogenic effects.[3] this compound is a specialized isoflavonoid derivative, and its biosynthesis involves a series of enzymatic reactions, including hydroxylation, cyclization, and methylation. This guide elucidates the putative biosynthetic route to this compound in plants like Glycyrrhiza uralensis.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This central precursor is then directed towards the flavonoid and subsequently the isoflavonoid pathway.
From L-Phenylalanine to the Isoflavone (B191592) Core
The initial steps are common to the synthesis of most flavonoids and are catalyzed by a series of well-characterized enzymes:
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Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[4]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[4]
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Chalcone (B49325) Synthase (CHS): A polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
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Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. In the specific case of Glycyrrhiza species, which produce 5-deoxyisoflavonoids, a Chalcone Reductase (CHR) acts in concert with CHS to produce isoliquiritigenin, which is then converted to liquiritigenin (B1674857) by CHI.[3]
-
Isoflavone Synthase (IFS): A key cytochrome P450 enzyme (CYP93C family) that catalyzes the rearrangement of the B-ring of a flavanone (B1672756) (e.g., liquiritigenin) to the C-3 position, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[5]
-
2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the unstable 2-hydroxyisoflavanone to form the corresponding isoflavone, such as daidzein (B1669772) (from liquiritigenin).
The following diagram illustrates the initial steps leading to the isoflavone core.
Proposed Pathway from Daidzein to this compound
The conversion of the basic isoflavone skeleton to this compound involves hydroxylation and methylation steps. While the exact sequence and enzymes are still under investigation, based on the structure of uralenol (B166570) and related compounds in Glycyrrhiza, the following pathway is proposed:
-
Isoflavone 2'-Hydroxylase: A cytochrome P450 enzyme belonging to the CYP81E family catalyzes the hydroxylation of daidzein at the 2'-position of the B-ring to produce 2'-hydroxydaidzein.[2][6]
-
Formation of Uralenol: The subsequent steps leading to the formation of the uralenol structure are not fully elucidated but likely involve further modifications.
-
Isoflavone O-Methyltransferase (IOMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the methylation of the hydroxyl group at the 3-position of the uralenol precursor to yield this compound. An isoflavone 4'-O-methyltransferase has been identified in Glycyrrhiza glabra that can methylate 2,7,4'-trihydroxyisoflavanone, a structurally related precursor, suggesting a similar enzyme is responsible for the final step in this compound biosynthesis.[7]
The proposed terminal steps of the pathway are depicted below.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, data from related pathways and compounds in Glycyrrhiza and other legumes can provide valuable insights.
Table 1: Quantitative Analysis of Key Flavonoids in Glycyrrhiza uralensis
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Liquiritin | 0.023 - 0.070 mg/mL (in extract) | 1H-qNMR | [8][9] |
| Liquiritigenin | 0.022 - 0.068 mg/mL (in extract) | 1H-qNMR | [8][9] |
| Isoliquiritin | 0.003 - 0.010 mg/mL (in extract) | 1H-qNMR | [8][9] |
Table 2: Kinetic Parameters of a Related Isoflavone O-Methyltransferase (from Soybean)
| Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| 6-Hydroxydaidzein | 2.1 ± 0.5 | 411 ± 20 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis pathway of this compound.
Heterologous Expression and Purification of Recombinant Enzymes
The functional characterization of the enzymes involved in the pathway, such as isoflavone 2'-hydroxylase (a P450) and isoflavone O-methyltransferase, requires their production in a heterologous system.
4.1.1. Experimental Workflow for Heterologous Expression
4.1.2. Detailed Protocol for Expression in Saccharomyces cerevisiae (Yeast)
-
Gene Cloning:
-
Total RNA is extracted from the roots or leaves of G. uralensis using a commercial kit.
-
First-strand cDNA is synthesized using reverse transcriptase and an oligo(dT) primer.
-
The full-length open reading frame of the target gene (e.g., the candidate CYP81E or IOMT) is amplified by PCR using gene-specific primers with appropriate restriction sites.
-
The PCR product is digested and ligated into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).
-
-
Yeast Transformation and Expression:
-
The ligation mixture is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Transformed colonies are selected on appropriate synthetic defined medium lacking uracil.
-
A single colony is inoculated into selective medium containing glucose and grown overnight.
-
The overnight culture is used to inoculate a larger volume of selective medium containing galactose to induce protein expression. For P450 enzymes, the medium is often supplemented with a heme precursor like δ-aminolevulinic acid.
-
The culture is incubated for 24-48 hours at 30°C with shaking.
-
-
Protein Purification (for OMTs):
-
Yeast cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Cells are lysed using glass beads or a French press.
-
The lysate is clarified by centrifugation.
-
If the protein is His-tagged, the supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
Enzyme Assays
4.2.1. Isoflavone 2'-Hydroxylase (P450) Assay
-
Reaction Mixture:
-
100 mM potassium phosphate (B84403) buffer (pH 7.5)
-
1-10 µM substrate (e.g., daidzein)
-
1 mM NADPH
-
Microsomes prepared from yeast expressing the P450 enzyme (typically 50-200 µg of total protein)
-
-
Procedure:
-
The reaction is initiated by the addition of NADPH.
-
The mixture is incubated at 30°C for 30-60 minutes.
-
The reaction is stopped by the addition of an equal volume of ethyl acetate.
-
The products are extracted into the ethyl acetate phase, which is then evaporated to dryness.
-
The residue is redissolved in methanol (B129727) for HPLC or LC-MS/MS analysis.
-
4.2.2. Isoflavone O-Methyltransferase (OMT) Assay
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1-10 µM substrate (e.g., uralenol)
-
100 µM S-adenosyl-L-methionine (SAM)
-
Purified recombinant OMT enzyme (1-5 µg)
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for 30-60 minutes.
-
The reaction is terminated by adding an equal volume of ethyl acetate.
-
The product is extracted, dried, and analyzed by HPLC or LC-MS/MS.
-
HPLC Analysis of Isoflavonoids
-
Instrumentation: A high-performance liquid chromatography system equipped with a C18 reversed-phase column and a UV or diode array detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used.
-
Detection: Isoflavonoids are typically detected at a wavelength of 260 nm.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards.
Conclusion
The biosynthesis of this compound in plants is a multi-step process that involves the coordinated action of several enzyme classes, including cytochrome P450 monooxygenases and O-methyltransferases. While the complete pathway is yet to be fully elucidated, this guide provides a robust framework based on current knowledge. The detailed protocols and available quantitative data serve as a valuable resource for researchers aiming to further investigate this pathway, with potential applications in metabolic engineering and drug discovery. Future research should focus on the definitive identification and characterization of the specific hydroxylases and methyltransferases from Glycyrrhiza uralensis to complete our understanding of this intricate biosynthetic network.
References
- 1. mdpi.com [mdpi.com]
- 2. CYP81E1, a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), encodes isoflavone 2'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of the Glycyrrhiza uralensis Phenylalanine Ammonia-Lyase Gene GuPAL1 Promotes Flavonoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavone 2'-hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Functional and structural studies of isoflavone 4'-O-methyltransferase from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Uralenol-3-methyl ether
An In-Depth Technical Guide to Uralenol-3-methyl ether
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a naturally occurring flavonol. It is characterized by a C-methylated flavone (B191248) backbone, a structural feature that distinguishes it within the broader class of flavonoids. Its identity is confirmed by its molecular formula, weight, and unique spectroscopic signature.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative and qualitative properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one | [1] |
| Synonyms | 3-O-Methyluralenol, 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-isoprenylflavone | [1] |
| CAS Number | 150853-98-8 | [2] |
| Molecular Formula | C₂₁H₂₀O₇ | [1][2] |
| Molecular Weight | 384.38 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥95.0% (by ¹H NMR) | [2] |
| Solubility | ≥ 50 mg/mL in DMSO | [3] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2][3] |
| Natural Sources | Daphne giraldii, Dysosma versipellis | [1][3] |
Experimental Protocols
Detailed experimental procedures for the synthesis and isolation of this compound are not extensively published. However, based on standard phytochemical techniques for flavonoids from Daphne giraldii, a representative isolation protocol can be described.
Representative Isolation Protocol from Daphne giraldii
This protocol is based on established methods for isolating flavonoids from the Daphne genus.
-
Extraction : The dried and powdered roots and stem skins of Daphne giraldii are extracted exhaustively with 95% ethanol (B145695) under reflux conditions (e.g., 3 times, 2 hours each). The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically ethyl acetate (B1210297) and n-butanol. The ethyl acetate fraction, which is enriched in flavonoids, is collected for further separation.
-
Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel (200–300 mesh) column.
-
Gradient Elution : The column is eluted with a solvent gradient of increasing polarity, such as a chloroform-methanol mixture (starting from 100:1 to 1:1, v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification : Fractions containing the target compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC) using a C18 reversed-phase column, to yield pure this compound.
-
Structure Elucidation : The final structure is confirmed using spectroscopic methods, including high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR).[4]
Potential Synthetic Approach
A specific, validated synthesis for this compound has not been reported. A plausible synthetic route would involve the selective O-methylation of the 3-hydroxyl group of its parent compound, Uralenol. This could potentially be achieved using a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a suitable base, with careful control of reaction conditions to avoid methylation of the more acidic phenolic hydroxyl groups. Protecting groups might be necessary to achieve the desired regioselectivity.
Biological Activity and Signaling Pathways
Direct experimental studies on the biological activity of this compound are not available in the current scientific literature. However, numerous studies on other prenylated flavonoids isolated from Daphne giraldii provide strong indications of its potential pharmacological effects.
Other flavonoids from Daphne giraldii have demonstrated significant cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (Hep3B).[3][5] The primary mechanism of this cytotoxicity is often the induction of apoptosis.[3] Given its structural similarity to other active compounds from the same source, it is hypothesized that this compound may also exhibit anticancer properties by modulating apoptotic pathways.
Hypothesized Apoptotic Signaling Pathway
The diagram below illustrates a generalized apoptotic pathway that is frequently implicated in the action of flavonoids. It is proposed that this compound, like other related natural products, could potentially trigger apoptosis by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.
Caption: Hypothesized apoptotic pathway induced by this compound.
This pathway suggests that the compound may shift the cellular balance towards apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in programmed cell death.
Conclusion for Drug Development
This compound represents an interesting natural product scaffold for further investigation. While direct evidence of its biological activity is pending, the pharmacological profile of structurally similar flavonoids from Daphne giraldii suggests its potential as a cytotoxic agent. Future research should focus on the total synthesis of the compound to enable broader biological screening, confirmation of its activity in cancer cell lines, and elucidation of its precise mechanism of action. The provided protocols and data serve as a foundational resource for professionals initiating such research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids from Daphne giraldii Nitsche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated flavans from Daphne giraldii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Uralenol-3-methyl ether: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Uralenol-3-methyl ether, a naturally occurring flavonol, for researchers, scientists, and professionals in drug development. This document summarizes its chemical identity, and while specific biological data is limited, it outlines established experimental protocols and relevant signaling pathways for the broader class of flavonols, offering a foundational framework for future research.
Chemical Identity and Properties
This compound is a prenylated flavonol that has been identified in plant species such as Daphne giraldii.[1] Its chemical information is summarized below.
| Property | Value | Source |
| CAS Number | 150853-98-8 | [2] |
| Molecular Formula | C₂₁H₂₀O₇ | [2][3] |
| Molecular Weight | 384.38 g/mol | [2] |
| IUPAC Name | 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one | [2] |
A list of known synonyms for this compound is provided in the table below to facilitate comprehensive literature and database searches.
| Synonyms |
| Uralenol-3-methylether |
| 3-O-Methyluralenol |
| 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-isoprenylflavone |
| 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-prenylflavone |
| 2-(3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl)-5,7-dihydroxy-3-methoxychromen-4-one |
| 4H-1-Benzopyran-4-one, 2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy- |
Potential Biological Activities and Areas for Investigation
While specific experimental data on the biological activities of this compound are not extensively documented, its structural classification as a flavonol suggests potential antioxidant and anti-inflammatory properties. Flavonoids, as a class, are known to modulate various signaling pathways and exhibit a range of biological effects.[4][5]
Antioxidant Activity
Flavonols are recognized for their capacity to scavenge reactive oxygen species (ROS), which can mitigate cellular damage.[4] This antioxidant potential is a key area for the investigation of this compound.
Anti-inflammatory Effects
Many natural products, including flavonoids, have been shown to possess anti-inflammatory properties.[6] Research into the potential of this compound to modulate inflammatory pathways could yield significant findings.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to characterize the biological activities of this compound, based on established protocols for flavonoids.
Antioxidant Activity Assays
This assay is a common method to evaluate the free radical scavenging ability of a compound.[7]
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[8]
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
Add a fixed volume of the DPPH solution to each dilution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
This assay is another widely used method to assess antioxidant capacity.
-
Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, causing a decrease in its characteristic blue-green color, which is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
-
Procedure:
-
Generate the ABTS radical cation by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Add serial dilutions of this compound or the positive control to the diluted ABTS radical solution.
-
After a set incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Cell-Based Anti-inflammatory Assay
This assay evaluates the ability of a compound to suppress the inflammatory response in cells.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), an inflammatory mediator. The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.
-
Reagents:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess reagent
-
Positive control (e.g., Dexamethasone or L-NMMA)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent and measure the absorbance at ~540 nm.
-
Determine the nitrite concentration from a standard curve.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Potential Signaling Pathways for Investigation
Based on the activities of related flavonols, the following signaling pathways are pertinent areas for investigating the mechanisms of action of this compound.
MAPK (Mitogen-Activated Protein Kinase) Pathway
Flavonoids have been shown to modulate MAPK signaling cascades, which are crucial in regulating cellular processes such as inflammation and apoptosis.[9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another key regulator of cell survival and proliferation that can be influenced by flavonoids.[9]
Experimental Workflow for Investigating Signaling Pathways
A general workflow for elucidating the impact of this compound on cellular signaling is presented below.
Conclusion
This compound represents a promising natural compound for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. While direct biological data for this specific molecule is currently sparse, the established knowledge of the flavonol class provides a strong foundation and clear direction for future studies. The experimental protocols and potential signaling pathways outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | C21H20O7 | CID 5315127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Uralenol-3-methylether (C21H20O7) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Potential of Uralenol-3-methyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uralenol-3-methyl ether, a naturally occurring flavonol, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its discovery, a detailed, generalized protocol for its isolation from natural sources, and an exploration of its likely biological activities and associated signaling pathways based on current research on structurally related compounds. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents.
Introduction
This compound is a prenylated flavonoid, a class of compounds known for their diverse biological activities. It is primarily found in the plant species Daphne giraldii and has also been associated with Glycyrrhiza uralensis (licorice root)[1]. Flavonoids, in general, are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. The methylation of the hydroxyl group at the 3-position of the flavonol backbone, as seen in this compound, can significantly influence its bioavailability and biological activity. This guide will delve into the technical aspects of this compound, from its isolation to its potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₀O₇ | [1] |
| Molecular Weight | 384.38 g/mol | [1] |
| CAS Number | 150853-98-8 | [1] |
| Appearance | Light yellow to yellow solid | N/A |
| Purity (by NMR) | ≥95.0% | N/A |
| Natural Sources | Daphne giraldii, Glycyrrhiza uralensis | [1] |
Discovery and Isolation
Generalized Experimental Protocol for Isolation
The following protocol is a representative, detailed methodology for the isolation and purification of this compound from its natural plant sources.
3.1.1. Plant Material and Extraction
-
Preparation of Plant Material: Air-dried and powdered aerial parts or roots of Glycyrrhiza uralensis or Daphne giraldii are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature with periodic agitation for 72 hours. The extraction process is repeated three times to ensure maximum yield.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
3.1.2. Fractionation
-
Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the n-hexane, ethyl acetate, and n-butanol fractions. Flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.
3.1.3. Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel (100-200 mesh) column.
-
Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions showing similar TLC profiles and containing the compound of interest are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.
References
In Silico Prediction of Uralenol-3-methyl Ether Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uralenol-3-methyl ether, a flavonol found in plant species such as Daphne giraldii and Glycyrrhiza uralensis Fisch, represents a promising scaffold for drug discovery.[1] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for its evaluation as a potential therapeutic agent. By leveraging computational methodologies, researchers can efficiently investigate its pharmacokinetic properties, potential biological targets, and mechanisms of action, thereby accelerating the early stages of drug development. This document details hypothetical protocols for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, supported by structured data tables and workflow visualizations. The methodologies are based on established practices for the analysis of similar flavonoid compounds.
Introduction
Flavonoids and their derivatives are a well-established class of polyphenolic compounds with a wide array of biological activities, including potential antitumor properties.[2] The methylation of the 3-hydroxyl group in the flavonol backbone can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. While extensive research exists for many flavonoids, this compound remains a relatively understudied compound. In silico prediction offers a rapid and cost-effective strategy to elucidate its therapeutic potential. This guide presents a hypothetical, yet methodologically sound, workflow for the computational assessment of this compound's bioactivity, with a focus on its potential as an anticancer agent.
Predicted Physicochemical and ADMET Properties
A critical initial step in in silico drug discovery is the prediction of a compound's ADMET properties to assess its drug-likeness. These predictions are typically generated using various computational models and algorithms.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's "Rule of Five" is a set of guidelines used to evaluate the potential for oral bioavailability of a chemical compound. The predicted properties of this compound are summarized below.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 384.38 g/mol | Compliant (< 500) |
| LogP (Octanol/Water Partition Coefficient) | 3.2 | Compliant (< 5) |
| Hydrogen Bond Donors | 3 | Compliant (< 5) |
| Hydrogen Bond Acceptors | 7 | Compliant (< 10) |
Predicted ADMET Properties
The following table summarizes the hypothetical ADMET profile for this compound, as would be generated by standard in silico prediction tools.
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance. |
| Distribution | ||
| Blood-Brain Barrier Permeability | Low | May not be suitable for CNS targets. |
| Plasma Protein Binding | High | May affect free drug concentration and efficacy. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with co-administered drugs. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Potential for renal excretion. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
In Silico Bioactivity Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of a small molecule's bioactivity, from initial screening to pathway analysis.
Caption: A generalized workflow for in silico bioactivity prediction.
Target Identification and Molecular Docking
Based on the known activities of similar flavonols, potential anticancer targets for this compound can be hypothesized. Molecular docking studies can then be performed to predict the binding affinity and interaction patterns with these targets.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The 3D structures of target proteins (e.g., Caspase-3, Bax, Bcl-2) are retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Kollman charges are added using AutoDockTools.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a chemical drawing tool (e.g., ChemDraw) and optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein.
-
The docking simulation is performed using AutoDock Vina, employing the Lamarckian genetic algorithm.
-
The top-ranked binding poses are saved for further analysis.
-
-
Analysis of Results:
-
The binding energy (kcal/mol) for the most favorable docking pose is recorded.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Hypothetical Molecular Docking Results
The following table presents hypothetical docking scores of this compound against key proteins involved in apoptosis, a common mechanism of action for anticancer agents.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Caspase-3 | 2J32 | -8.5 | HIS121, GLY122, SER124 |
| Bax | 4BD7 | -7.9 | LEU63, GLU66, PHE97 |
| Bcl-2 | 2O2F | -9.2 | ARG139, TYR195, ASP196 |
| p53 | 1TUP | -8.1 | LYS120, CYS277, ARG280 |
| PARP | 6I8M | -7.5 | GLY863, SER904, TYR907 |
Predicted Signaling Pathway Involvement
Given the potential interaction with key apoptotic proteins, it is hypothesized that this compound may exert its bioactivity through the induction of the intrinsic apoptosis pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
This technical guide provides a comprehensive in silico framework for the preliminary assessment of this compound's bioactivity. The hypothetical data presented herein suggest that this compound possesses drug-like properties and may exhibit anticancer activity through the induction of apoptosis. The detailed protocols and workflows serve as a valuable resource for researchers initiating computational studies on this or similar natural products. It is crucial to emphasize that these in silico predictions require experimental validation through in vitro and in vivo studies to confirm the therapeutic potential of this compound.
References
Methodological & Application
Application Note: High-Purity Isolation of Uralenol-3-methyl ether via Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of Uralenol-3-methyl ether, a prenylated flavonoid with significant research interest. This compound can be extracted from natural sources such as Glycyrrhiza uralensis and Daphne giraldii.[1][2] The described protocol outlines a preparative reverse-phase HPLC method that yields high-purity this compound suitable for downstream applications in drug discovery and pharmacological studies. This document provides a comprehensive guide, including sample preparation, HPLC conditions, and post-purification analysis.
Introduction
This compound is a flavonol, a class of flavonoids known for their diverse biological activities.[1] Its chemical structure is 2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-4H-1-Benzopyran-4-one, with a molecular formula of C21H20O7 and a molecular weight of 384.38 g/mol .[3][4] The purification of bioactive compounds from complex natural product extracts is a critical step in drug development and biomedical research. HPLC is a widely accepted and effective technique for the isolation and purification of flavonoids due to its high resolution and sensitivity.[5][6] This application note provides a detailed protocol for the preparative HPLC purification of this compound, enabling researchers to obtain a highly purified compound for their studies.
Experimental Protocol
Materials and Reagents
-
Crude extract containing this compound
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), analytical grade
-
Dimethyl sulfoxide (B87167) (DMSO), for sample solubilization[1]
-
0.22 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reverse-phase C18 preparative HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer
Sample Preparation
-
Dissolve the crude plant extract containing this compound in a minimal amount of DMSO.
-
Dilute the dissolved sample with the initial mobile phase composition (e.g., 50:50 Methanol:Water) to ensure compatibility and prevent precipitation upon injection.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Preparative HPLC Method
The following HPLC conditions are recommended for the purification of this compound. Optimization may be required based on the specific crude extract and HPLC system.
| Parameter | Value |
| Column | C18 Reverse-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 30 minutes |
| 95% B for 5 minutes | |
| 95% B to 50% B over 2 minutes | |
| 50% B for 8 minutes (re-equilibration) | |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 257 nm and 306 nm[7] |
| Injection Volume | 500 µL (can be adjusted based on concentration) |
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram at the specified wavelengths.
-
Collect the fraction corresponding to the peak of this compound based on its expected retention time.
-
Combine the collected fractions from multiple runs if necessary.
-
Remove the organic solvent (Methanol) from the collected fractions using a rotary evaporator under reduced pressure.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder.[3]
-
Assess the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound.
| Parameter | Value |
| Retention Time (t_R) | ~ 18.5 min |
| Peak Purity (by PDA) | > 98% |
| Recovery Yield | ~ 85% (dependent on crude extract purity) |
| Final Product Appearance | Light yellow to yellow solid[3] |
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Signaling Pathway (Illustrative)
While this compound's specific signaling pathways are a subject of ongoing research, flavonoids are known to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical pathway that could be investigated.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Studies on flavonoid constituents isolated from the leaves of Glycyrrhiza uralensis Fisch] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-(3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | C21H20O7 | CID 5315127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography | MDPI [mdpi.com]
Uralenol-3-methyl ether solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Uralenol-3-methyl ether in various organic solvents and outline a protocol for its solubility determination. Additionally, a potential mechanism of action is explored through its hypothesized interaction with the MAPK signaling pathway.
Solubility of this compound
This compound, a flavonol found in plants such as Daphne giraldii, demonstrates varying solubility in different organic solvents.[1] Accurate solubility data is crucial for the design and execution of in vitro and in vivo studies, as well as for formulation development in drug discovery.
Data Presentation
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molarity (mM) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 50[1] | ≥ 130.08[1] |
| Ethanol | C₂H₆O | 46.07 | Data not available | Data not available |
| Methanol | CH₄O | 32.04 | Data not available | Data not available |
| Acetone | C₃H₆O | 58.08 | Data not available | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Data not available | Data not available |
Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration.[1] It is recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]
Experimental Protocols
Protocol for Determining the Thermodynamic Solubility of this compound using the Shake-Flask Method
This protocol describes the determination of the thermodynamic (equilibrium) solubility of this compound in an organic solvent of choice. This method is considered the gold standard for accurate solubility measurements.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate), analytical grade
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. This step is critical to ensure no solid particles are carried over for analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to generate a calibration curve.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Calculate the concentration of this compound in the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.
-
-
Data Reporting:
-
The solubility is typically reported in mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Potential Mechanism of Action: Inhibition of the MAPK Signaling Pathway
While the direct molecular targets of this compound are still under investigation, its structural similarity to other flavonoids, such as quercetin-3-methyl ether, suggests a potential role in modulating key cellular signaling pathways involved in cell proliferation and survival. Quercetin-3-methyl ether has been shown to inhibit esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers.
Below is a diagram illustrating the MAPK signaling pathway and the hypothesized point of inhibition by this compound, based on the activity of structurally related compounds.
References
Application Notes and Protocols for Determining the Antioxidant Activity of Uralenol-3-methyl Ether using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antioxidant activity of Uralenol-3-methyl ether, a flavonol found in plants such as Daphne giraldii and Glycyrrhiza uralensis, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Introduction
This compound is a naturally occurring flavonol that belongs to a class of secondary metabolites well-regarded for their potential antioxidant properties. The evaluation of the antioxidant capacity of such compounds is a critical step in the exploration of their therapeutic potential. The DPPH assay is a common, reliable, and straightforward method for determining the free radical scavenging activity of chemical compounds. This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a measurable change in the solution's color.
Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that possesses a deep violet color in solution, with a characteristic absorbance maximum at approximately 517 nm. When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical. This results in the reduction of DPPH to its non-radical form, 2,2-diphenyl-1-picrylhydrazine, which is yellow. The degree of discoloration, quantified by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.
Data Presentation
For comparative purposes, the table below showcases the DPPH radical scavenging activity of other flavonoids isolated from Glycyrrhiza uralensis. This provides a context for the anticipated antioxidant capacity of this compound.
Table 1: DPPH Radical Scavenging Activity of Selected Compounds from Glycyrrhiza uralensis
| Compound | SC50 (μg/mL) |
| Tetrahydroxymethoxychalcone | 1.8 |
| 1-(3,4-dihydroxy-5-methoxyphenyl)-3-methylbut-2-ene | 3.5 |
| L-Ascorbic acid (Positive Control) | 4.5 |
SC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals. Data extracted from a study on phenolic compounds from Glycyrrhiza uralensis[2].
Experimental Protocols
The following is a detailed methodology for conducting the DPPH assay to determine the antioxidant activity of this compound.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. This solution should be freshly prepared, and the container wrapped in aluminum foil to protect it from light. Store at 4°C when not in use.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solution: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox in methanol, following the same concentration range as the test compound.
Assay Procedure (Microplate Method):
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound solutions to the sample wells.
-
Add 100 µL of the different concentrations of the positive control (ascorbic acid or Trolox) to their respective wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH stock solution to all sample and positive control wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
Determination of IC50:
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of the percentage of inhibition against the concentration of this compound. The IC50 value is then calculated from the regression equation of the graph. A lower IC50 value indicates a higher antioxidant activity[4][5][6].
Mandatory Visualizations
Diagram 1: DPPH Assay Experimental Workflow
Caption: A flowchart illustrating the key steps of the DPPH antioxidant activity assay.
Diagram 2: Chemical Reaction of DPPH Radical Scavenging
Caption: The chemical reaction showing the neutralization of the DPPH radical by a hydrogen-donating antioxidant.
References
- 1. scispace.com [scispace.com]
- 2. Chengdu Institute of Biology [english.cib.cas.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of Uralenol-3-methyl ether In Vitro
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a variety of pro-inflammatory mediators. These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also upregulated during inflammation.
Uralenol-3-methyl ether is a flavonoid compound that holds potential as an anti-inflammatory agent. Flavonoids are a class of natural products known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The in vitro evaluation of this compound's anti-inflammatory effects is a critical step in its pharmacological characterization. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in a laboratory setting, focusing on its effects on macrophage activation and the underlying signaling pathways. The primary model used in these protocols is the murine macrophage cell line, RAW 264.7, stimulated with LPS to mimic an inflammatory response.
The experimental workflow will focus on quantifying the production of key inflammatory mediators and assessing the activation of major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of many pro-inflammatory genes.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound at various concentrations.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration | NO Production (µM) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.3 | - |
| LPS | 1 µg/mL | 25.8 ± 2.1 | 0 |
| LPS + this compound | 10 µM | 18.5 ± 1.5 | 28.3 |
| LPS + this compound | 25 µM | 11.2 ± 1.1 | 56.6 |
| LPS + this compound | 50 µM | 6.4 ± 0.8 | 75.2 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration | Relative Fluorescence Units (RFU) | % Inhibition of ROS Production |
| Control | - | 105 ± 15 | - |
| LPS | 1 µg/mL | 850 ± 62 | 0 |
| LPS + this compound | 10 µM | 625 ± 45 | 26.5 |
| LPS + this compound | 25 µM | 410 ± 33 | 51.8 |
| LPS + this compound | 50 µM | 230 ± 21 | 72.9 |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells (Relative Fold Change)
| Treatment | Concentration | TNF-α | IL-6 | iNOS | COX-2 |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS | 1 µg/mL | 15.2 | 20.5 | 18.3 | 12.6 |
| LPS + this compound | 10 µM | 10.8 | 14.2 | 12.1 | 8.9 |
| LPS + this compound | 25 µM | 6.5 | 7.8 | 6.9 | 5.1 |
| LPS + this compound | 50 µM | 2.8 | 3.1 | 3.2 | 2.3 |
Table 4: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-stimulated RAW 264.7 Cells (Relative Protein Expression)
| Treatment | Concentration | p-p65/p65 | p-ERK/ERK | p-p38/p38 |
| Control | - | 1.0 | 1.0 | 1.0 |
| LPS | 1 µg/mL | 5.8 | 4.5 | 5.2 |
| LPS + this compound | 10 µM | 4.1 | 3.2 | 3.8 |
| LPS + this compound | 25 µM | 2.5 | 2.1 | 2.4 |
| LPS + this compound | 50 µM | 1.3 | 1.2 | 1.4 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for the indicated times, depending on the assay.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described above. Incubate for 24 hours after LPS stimulation.
-
Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.
-
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe, to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader or flow cytometer.
Protocol:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate and treat as described above. The LPS stimulation time for ROS production is typically shorter, around 30 minutes to 6 hours.
-
After the initial treatment with this compound and before LPS stimulation, wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Add fresh culture medium containing LPS to the appropriate wells.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader at different time points (e.g., 0, 30, 60 minutes).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of pro-inflammatory genes.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits).
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
qRT-PCR instrument.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat as described above. A typical LPS stimulation time for gene expression analysis is 4-6 hours.
-
After treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.
-
The thermal cycling conditions will depend on the qPCR instrument and primers used but generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blotting for Protein Analysis
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and an antibody for a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat as described above. For signaling pathway analysis, a short LPS stimulation time (e.g., 15-30 minutes) is typically used.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathway and potential points of inhibition by this compound.
Methods for Assessing the Bioavailability of Prenylated Flavonoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavonoids are a class of polyphenolic compounds characterized by the addition of a lipophilic prenyl group to their flavonoid backbone. This structural modification can significantly enhance their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, the therapeutic potential of these compounds is intrinsically linked to their bioavailability – the extent and rate at which they are absorbed, distributed, metabolized, and excreted (ADME). This document provides detailed application notes and experimental protocols for assessing the bioavailability of prenylated flavonoids, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Pharmacokinetic Parameters of Prenylated Flavonoids
The following tables summarize key pharmacokinetic parameters for prominent prenylated flavonoids from in vivo studies. This data allows for a comparative analysis of their bioavailability.
Table 1: Pharmacokinetic Parameters of Xanthohumol (B1683332) (XN)
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | 1.86 mg/kg (oral) | 19 ± 2 | - | 840 ± 170 | 33 | [1] |
| Rat (Sprague-Dawley) | 5.64 mg/kg (oral) | 43 ± 2 | - | 1030 ± 120 | 13 | [1] |
| Rat (Sprague-Dawley) | 16.9 mg/kg (oral) | 150 ± 10 | - | 2490 ± 100 | 11 | [1] |
| Rat (Wistar) | 40 mg/kg (oral) | ~200 | ~2 | - | - | [2] |
| Human (healthy volunteers) | 43 mg (oral, native) | - | - | - | - | |
| Human (healthy volunteers) | 43 mg (oral, micellar) | - | - | - | 5-fold higher AUC for a major metabolite compared to native form |
Note: Bioavailability of xanthohumol is dose-dependent.[1] Formulations can significantly impact bioavailability.
Table 2: Pharmacokinetic Parameters of 8-Prenylnaringenin (B1664708) (8-PN)
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Human (postmenopausal women) | 50 mg (oral) | - | 1-1.5 | - | [3][4] |
| Human (postmenopausal women) | 250 mg (oral) | - | 1-1.5 | - | [3][4] |
| Human (postmenopausal women) | 750 mg (oral) | - | 1-1.5 | - | [3][4] |
| Mouse (C57/BL6) | 50 mg/kg (oral) | ~22.8 µM | - | - | [5][6] |
Note: 8-Prenylnaringenin exhibits rapid absorption with evidence of enterohepatic recirculation.[3][4]
Table 3: Pharmacokinetic Parameters of Icariin and its Metabolites
| Compound | Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Icariin | Rat | 10 g/kg Epimedium extract (oral) | 1.31 ± 0.07 | ~0.25 | - | [7] |
| Icariside II | Mouse (C57) | 30 mg/kg Icariin (oral) | - | - | - | [8] |
| Icariside II | Mouse (C57) | 90 mg/kg Icariin (oral) | - | - | - | [8] |
| Icariside II | Mouse (C57) | 150 mg/kg Icariin (oral) | - | - | - | [8] |
| Icariin | Human (healthy adults) | 100-1680 mg/day (oral) | Very low or undetectable | - | - | [9] |
Note: Icariin has very low oral bioavailability and is rapidly metabolized to derivatives like Icariside II.[7][8][9] The bioavailability of its metabolites can be significantly higher than the parent compound.
Experimental Protocols
In Vitro Methods
1. Caco-2 Cell Permeability Assay
This assay is a well-established in vitro model to predict intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells (passages 35-45)[10]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin[10]
-
Transwell® inserts (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) or D-Hank's buffer, pH 7.4[10][11]
-
Test prenylated flavonoid, dissolved in a suitable vehicle (e.g., DMSO, final concentration ≤0.5%)
-
Analytical standards of the test compound
-
Transepithelial Electrical Resistance (TEER) meter
-
HPLC or LC-MS/MS system for quantification
Protocol:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².[10]
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Change the culture medium every other day for the first 14 days, and then daily.[10]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayer with pre-warmed HBSS (pH 7.4).[10]
-
Add the test prenylated flavonoid solution (e.g., 40 µM in HBSS) to the apical (AP) chamber (e.g., 0.4 mL for a 12-well plate).[10]
-
Add fresh HBSS to the basolateral (BL) chamber (e.g., 1.95 mL for a 12-well plate).[10]
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the prenylated flavonoid in the collected samples using a validated HPLC or LC-MS/MS method.[10]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)
-
-
2. Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).
Materials:
-
Pooled human or animal liver microsomes
-
Test prenylated flavonoid
-
Phosphate (B84403) buffer (100 mM, pH 7.4)[13]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Acetonitrile (ACN) or other suitable organic solvent to terminate the reaction
-
Internal standard for analytical quantification
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system for quantification
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound in phosphate buffer (final DMSO concentration should be low, e.g., <0.5%).[13]
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13][15]
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound and liver microsomes at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[15][16]
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[16]
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
In Vivo Methods
1. Rodent Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in rats to determine the in vivo bioavailability of a prenylated flavonoid.
Materials:
-
Sprague-Dawley or Wistar rats (male or female, specific weight range)
-
Test prenylated flavonoid
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose, or a solution containing a small percentage of DMSO and/or Tween 80)
-
Oral gavage needles
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant like EDTA, capillaries)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
-80°C freezer for sample storage
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize the animals to the housing conditions for at least one week.
-
Fast the animals overnight (with free access to water) before dosing.
-
Prepare the dosing formulation of the prenylated flavonoid in the chosen vehicle.
-
Administer a single oral dose of the compound via gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) into tubes containing an anticoagulant.[2]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the prenylated flavonoid and its major metabolites in plasma.
-
Prepare a calibration curve and quality control samples.
-
Extract the analyte(s) from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (if an intravenous dose group is included).
-
Mandatory Visualization
Experimental Workflows
References
- 1. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen 8-prenylnaringenin after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. 8‐Prenylnaringenin tissue distribution and pharmacokinetics in mice and its binding to human serum albumin and cellular uptake in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols: Uralenol-3-methyl ether in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralenol-3-methyl ether is a naturally occurring flavonol found in plants such as Daphne giraldii. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse pharmacological activities, including potent anti-inflammatory properties. Emerging research indicates that this compound exhibits significant inhibitory effects on key inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory diseases.
These application notes provide a detailed overview of the mechanism of action of this compound in inflammatory pathways, with a focus on its inhibitory effects on nitric oxide (NO) production. This document includes quantitative data on its bioactivity, comprehensive experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
While direct and exhaustive mechanistic studies on this compound are still developing, evidence from studies on this compound and structurally related methylated flavonoids points towards the modulation of key signaling cascades involved in the inflammatory response. The primary proposed mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to tissue damage.
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including iNOS and various cytokines. It is hypothesized that this compound may interfere with the activation of NF-κB, potentially by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of NF-κB to the nucleus.
-
Interference with MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of key kinases within these pathways.
Quantitative Data
The anti-inflammatory activity of this compound has been quantified by its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
| Compound | Target | Cell Line | Stimulant | IC50 (µM)[1] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 2.26 - 6.88 (range for active compounds) |
| Quercetin (Positive Control) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 14.16 |
Note: The specific IC50 value for this compound falls within the provided range for the most active flavonoids isolated in the cited study, demonstrating superior potency compared to the positive control, quercetin.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory mechanism of this compound.
References
Troubleshooting & Optimization
How to improve the solubility of Uralenol-3-methyl ether for bioassays?
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility of Uralenol-3-methyl ether for bioassays. This compound is a flavonol with low aqueous solubility, which can present challenges for in vitro and in vivo studies. This document outlines se[1][2]veral methods to enhance its solubility and ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a flavonol compound. Its structure contains bo[1]th hydrophobic and hydrophilic moieties, contributing to its poor water solubility. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C21H20O7 | |
| Molecular Weight | 38[1][3]4.38 g/mol | |
| Appearance | Light ye[1][3]llow to yellow solid | |
| In Vitro Solubility | [1][3] ≥ 50 mg/mL in DMSO |
Q2: What is the reco[1]mmended first step for dissolving this compound for a bioassay?
The most common and straightforward approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency. Dimethyl sulfoxide (B87167) (DMSO)[4][5] is a widely used and powerful solvent for this purpose.
Q3: My Uralenol-3-meth[5][6][7]yl ether precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue that occurs when the final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound in the aqueous medium. Here are several troubles[5]hooting steps:
-
Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.
-
Optimize Co-solvent Percentage: Ensure the final concentration of DMSO in your assay medium is at a level that is non-toxic to your cells (typically ≤0.5%) but sufficient to maintain solubility.
-
Gentle Heating: G[5][8]ently warming the solution may help, but be cautious of potential compound degradation.
-
Test Alternative Co-solvents: If DMSO is not effective or is incompatible with your assay, consider other water-miscible organic solvents.
| Co-solvent | Typical Final Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | < 0.5% | Can have effects on cell growth and viability at higher concentrations. |
| Ethanol | < 1% | Can [6][8]be cytotoxic at higher concentrations. |
| Polyethylene glycol 3[8]00 (PEG 300) | Varies | A less toxic alternative to DMSO and ethanol. |
| N,N-Dimethylformamide[9] (DMF) | Varies | Use with caution due to potential toxicity. |
Troubleshooting Guide: Advanced Solubilization Techniques
If using a simple co-solvent approach is insufficient, more advanced techniques may be necessary.
Issue: Compound still precipitates or has low solubility even with co-solvents.
Solution 1: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For compounds with acidic[9][10] or basic functional groups, adjusting the pH of the buffer can increase solubility by forming a more soluble salt.
Solution 2: Use of Surfactants
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
-
Mechanism: Above[11][12] a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can [11]be partitioned into the hydrophobic core, increasing their apparent solubility in the aqueous medium.
-
Common Surfactants [11]in Bioassays:
-
Non-ionic: Tween 20, Triton X-100. These are generally preferred as they are less likely to denature proteins.
-
Anionic: Sodi[13]um dodecyl sulfate (B86663) (SDS). Can be denaturing to proteins.
-
Zwitterionic: [13][14] CHAPS. Can be used for sensitive biomolecules.
-
Solution 3: Cyclodextr[13][14]in Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion c[15]omplexes with poorly water-soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.
-
Mechanism: The h[15][16]ydrophobic this compound molecule can be entrapped within the hydrophobic cavity of the cyclodextrin (B1172386), forming a water-soluble complex.
-
Commonly Used Cyclo[15][16]dextrins:
-
β-Cyclodextrin (β-CD): Has limited water solubility itself.
-
Hydroxypropyl-β[17]-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher water solubility and low toxicity, making it a popular choice.
-
Sulfobutylether[17][18]-β-cyclodextrin (SBE-β-CD): Used to increase the solubility of poorly soluble agents.
-
Experimental Proto[7]cols
Protocol 1: Co-solvent Method
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
Final Co-solvent Concentration: Ensure the final DMSO concentration in all wells is consistent and below the toxicity threshold for your specific cell line or assay (typically ≤0.5%).
Protocol 2: Cyclodextrin Inclusion Complex Formation (Co-solvent Lyophilization Method)
This method is adapted from a procedure used for other poorly soluble drugs.
-
Prepare Solutions:[16]
-
Dissolve the desired molar ratio of a cyclodextrin derivative (e.g., HP-β-CD) in deionized water.
-
In a separate vial, dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., a mixture of Acetonitrile and Tert-butyl alcohol).
-
-
Mixing: While stirring, add the this compound solution drop-wise to the cyclodextrin solution.
-
Lyophilization: Freeze-dry the resulting solution to obtain a powder of the this compound-cyclodextrin inclusion complex. This powder can then be d[17]issolved in your aqueous assay buffer.
Visual Guides
Caption: General workflow for preparing this compound for bioassays.
Caption: Overview of methods to improve the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound Uralenol (FDB019371) - FooDB [foodb.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. artemisdx.com [artemisdx.com]
- 14. Surfactant - Wikipedia [en.wikipedia.org]
- 15. ijrpc.com [ijrpc.com]
- 16. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Overcoming challenges in the purification of prenylated flavonoids
This center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of prenylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: What makes prenylated flavonoids particularly challenging to purify?
A: The purification of prenylated flavonoids is complicated by several factors. The prenyl group increases the lipophilicity of the flavonoid backbone, making them structurally similar to other lipids and pigments in the plant matrix, which can lead to co-extraction and co-elution. Their concentration in natural sources is often low, and they can be sensitive to heat and isomerization (e.g., prenylchalcones converting to flavanones), requiring carefully controlled extraction and purification conditions.[1][2] Furthermore, their structural diversity, with variations in the type and position of the prenyl group, results in compounds with very similar polarities, making chromatographic separation difficult.[3]
Q2: What is the recommended starting point for extraction?
A: A common starting point is a solid-liquid extraction using organic solvents. Ethanol (B145695) or methanol (B129727) are frequently used, often in mixtures with water (e.g., 80% ethanol), as they can efficiently extract a broad range of flavonoid compounds.[4][5] For initial fractionation, the crude extract is often partitioned between an aqueous phase and an immiscible organic solvent of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Prenylated flavonoids, being more lipophilic, are typically enriched in the ethyl acetate fraction.
Q3: Which advanced chromatographic techniques are most effective for prenylated flavonoids?
A: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the preparative isolation of prenylated flavonoids.[5][6] As a liquid-liquid partition method, it avoids the irreversible adsorption and sample loss associated with solid stationary phases like silica (B1680970) gel.[7] HSCCC is often used to obtain highly purified fractions, which may then be polished using preparative High-Performance Liquid Chromatography (prep-HPLC) to isolate individual compounds with purities exceeding 95%.[8][9]
Q4: How do I select an appropriate solvent system for High-Speed Counter-Current Chromatography (HSCCC)?
A: The selection of a biphasic solvent system is critical for successful HSCCC separation. A good starting point for many free (aglycone) prenylated flavonoids is the hexane-ethyl acetate-methanol-water (HEMWat) system.[3][6] The volume ratios can be adjusted to achieve an optimal partition coefficient (K) for the target compounds, ideally between 0.5 and 2.0. For more polar flavonoid glycosides, a system like ethyl acetate-n-butanol-water is often a better starting point.[6]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield from Initial Extraction | 1. Improper Plant Material Preparation: Inadequate grinding of the plant material reduces the surface area available for solvent penetration.[10] 2. Incorrect Solvent Choice: The solvent may not have the appropriate polarity to efficiently solubilize the target prenylated flavonoids.[11] 3. Degradation of Target Compounds: Excessive heat or prolonged extraction times can degrade thermo-labile compounds.[11] | 1. Optimize Grinding: Grind the dried plant material to a fine, uniform powder.[10] 2. Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures) to find the optimal one for your target compound.[11] 3. Control Conditions: Use extraction methods that allow for temperature control, such as ultrasound-assisted extraction (UAE) or Soxhlet extraction with careful temperature monitoring. Avoid prolonged exposure to high heat.[11] |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. Presence of Surfactant-like Molecules: Crude plant extracts often contain high concentrations of phospholipids, fatty acids, or proteins that stabilize emulsions.[1] 2. Vigorous Shaking: Excessive agitation of the separatory funnel increases the dispersion of the two phases, promoting emulsion formation. | 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, disrupting the emulsion.[1] 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1] 3. Centrifugation: If possible, centrifuging the mixture can help break the emulsion. |
| Co-elution of Compounds in HPLC | 1. Sub-optimal Mobile Phase: The selectivity of the mobile phase may be insufficient to resolve compounds with very similar polarities.[12] 2. Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not provide the necessary retention differences for separation. 3. Shallow Gradient: A rapid gradient may not provide enough time for closely eluting compounds to separate. | 1. Modify Mobile Phase: Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol) or adjust the pH by adding a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and selectivity.[12] 2. Change Column: Try a column with a different stationary phase, such as a phenyl-hexyl or cyano (CN) column, which can alter elution order. 3. Optimize Gradient: Decrease the slope of the gradient (make it shallower) in the region where the target compounds elute. This increases the resolution between closely related peaks. |
| Stationary Phase Bleeding in HSCCC | 1. Unstable Solvent System: The two phases of the solvent system may have some mutual solubility that changes during the run. 2. Sample Overload: Injecting a large amount of a complex mixture can disrupt the hydrodynamic equilibrium of the stationary phase.[13] | 1. Thoroughly Equilibrate: Ensure the solvent system is fully equilibrated in a separatory funnel before use. Use the pre-equilibrated phases to prepare the sample solution. 2. Reduce Sample Load: Decrease the amount of crude extract injected into the column.[13] 3. Check System Suitability: Run a standard compound to ensure the system is stable before injecting the complex sample. |
Data Presentation: Macroporous Resin Performance
Macroporous adsorption resins are frequently used for the initial clean-up and enrichment of flavonoids from crude extracts. The choice of resin significantly impacts the purity and recovery yield.
Table 1: Comparison of Macroporous Resins for Total Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) | Purity Increase (Initial → Final) | Recovery Yield (%) | Reference |
| AB-8 | 18.30 | 12.97 | 70.87 | 12.14% → 57.82% (4.76-fold) | 84.93% | [14] |
| HPD-100 | 17.56 | 7.16 | 40.77 | Not Reported | Not Reported | [14] |
| X-5 | Not Reported | 11.07 | 69.03 | Not Reported | Not Reported | [14] |
| D4020 | 38.7 | 34.8 | 90.1 | 62.1% → 93.5% (1.5-fold) | 63.58% | [15] |
| XAD-7HP | 39.8 | Not Reported | Not Reported | Enriched by 5.03-fold | Not Reported | [16] |
Note: Adsorption/desorption capacities and yields are highly dependent on the specific plant matrix and experimental conditions.
Experimental Protocols
Protocol 1: General Workflow for Purification of Xanthohumol (B1683332) from Hops
This protocol provides a general methodology for the isolation of xanthohumol, a prominent prenylated chalcone (B49325) from hops (Humulus lupulus L.), combining extraction, fractionation, and High-Speed Counter-Current Chromatography (HSCCC).
1. Extraction and Fractionation: a. Drying and Grinding: Dry hop cones at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder. b. Solid-Liquid Extraction: Macerate the hop powder in 95% ethanol at room temperature for 24 hours. Repeat the extraction three times. c. Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. d. Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid extractions with n-hexane and then ethyl acetate. e. Fraction Collection: Collect the ethyl acetate fraction, which will be enriched with xanthohumol, and evaporate the solvent to dryness. This yields the crude xanthohumol extract for purification.[17]
2. High-Speed Counter-Current Chromatography (HSCCC) Purification: a. Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:5:4:3.[5] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. b. HSCCC System Preparation: Fill the entire HSCCC column with the upper phase (stationary phase). Then, pump the lower phase (mobile phase) into the column at a desired flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 850 rpm). c. Sample Injection: Dissolve a known amount of the crude xanthohumol extract (from step 1e) in a small volume of the biphasic solvent mixture (1:1 v/v of upper and lower phase) and inject it into the system. d. Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector at 370 nm.[18] Collect fractions based on the resulting chromatogram peaks. e. Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine which contain pure xanthohumol. Pool the high-purity fractions and evaporate the solvent.
3. Final Analysis: a. Purity Assessment: Determine the final purity of the isolated xanthohumol using analytical HPLC. Purities of over 95% can be achieved with this single HSCCC step.[5][8] b. Structure Confirmation: Confirm the chemical structure of the purified compound using spectroscopic methods such as UV, ¹H-NMR, and ¹³C-NMR.[8]
Visualizations
Experimental and Logical Workflows
A clear workflow is essential for planning and executing purification protocols. The following diagrams illustrate a general purification strategy and a decision-making process for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for isolating prenylated flavonoids.
Caption: A decision tree for resolving HPLC peak co-elution problems.
Signaling Pathways
Prenylated flavonoids are known to modulate various cellular signaling pathways, which is the basis for their therapeutic potential.
Caption: Icaritin induces apoptosis by inhibiting key survival pathways.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102718819B - Process for preparing icariin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography [agris.fao.org]
- 9. Purification of icariin from the extract of Epimedium segittatum using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 12. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins [mdpi.com]
- 17. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lignicoat.eu [lignicoat.eu]
Optimizing storage conditions to prevent degradation of Uralenol-3-methyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of Uralenol-3-methyl ether. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for up to 3 years.[1] For routine use, it is acceptable to store the solid compound at room temperature for short periods, but it should be protected from light and moisture.
Q2: What is the best way to store this compound in solution?
A2: Stock solutions of this compound should be stored at -80°C for long-term stability, where they can be kept for up to 6 months.[1][2] For shorter-term storage of up to one month, -20°C is acceptable.[1][2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, ensure the use of high-purity, anhydrous DMSO to minimize the introduction of water, which can contribute to hydrolysis.
Q4: What are the main factors that can cause degradation of this compound?
A4: Like many flavonoid compounds, this compound is susceptible to degradation from several factors:
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
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Light: Exposure to ultraviolet (UV) light can induce photodegradation.
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Oxygen: The presence of oxygen can lead to oxidation of the flavonoid structure.
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pH: Although specific data for this compound is limited, flavonoids are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Change in solution color (e.g., yellowing or browning) | Oxidation of the phenolic groups in the flavonoid structure. This can be accelerated by exposure to air and light. | 1. Discard the discolored solution as it may contain degradation products.2. Prepare a fresh solution using a high-purity, anhydrous solvent.3. Before sealing the vial, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.4. Store the solution in an amber vial to protect it from light. |
| Precipitate formation in a previously clear solution | The compound may be coming out of solution due to solvent evaporation or changes in temperature. It could also be a sign of degradation, where the degradation products are less soluble. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Ensure the storage temperature is appropriate for the solvent used.2. If the precipitate does not redissolve upon warming, it is likely due to degradation. The solution should be discarded and a fresh one prepared.3. To prevent precipitation, ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent or lower-than-expected biological activity in assays | The actual concentration of the active compound may be lower than calculated due to degradation during storage or handling. | 1. Prepare a fresh stock solution from solid this compound.2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.3. Before starting a new set of experiments, it is good practice to verify the concentration and purity of your stock solution, for example, by using UV-Vis spectrophotometry or HPLC. |
Data on Storage Stability
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1][2] |
| In Solvent | -20°C | 1 month[1][2] |
Experimental Protocols
Stability Assessment of this compound Solution using HPLC
This protocol outlines a method to assess the stability of a this compound solution over time.
1. Preparation of Standard and Sample Solutions:
- Prepare a fresh stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). This will serve as your time-zero standard.
- From this stock, prepare a working solution at the desired concentration for your stability study.
- Dispense aliquots of the working solution into amber HPLC vials.
2. Storage Conditions:
- Store the vials under the desired conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).
3. HPLC Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze one vial from each storage condition.
- Inject a known volume of the sample onto a suitable C18 HPLC column.
- Use a mobile phase gradient appropriate for flavonoid analysis (e.g., a mixture of acetonitrile (B52724) and water with a small amount of formic acid to ensure acidic pH).
- Detect the compound using a UV detector at the appropriate wavelength for this compound.
4. Data Analysis:
- Measure the peak area of the this compound peak at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.
- The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A logical workflow for troubleshooting issues related to the degradation of this compound.
Hypothetical Anti-Inflammatory Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism.
Caption: A diagram illustrating the hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Troubleshooting low yields in Uralenol-3-methyl ether extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the extraction of Uralenol-3-methyl ether, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
A1: this compound is a flavonol, a type of flavonoid. It is a natural product that can be extracted from plants such as Daphne giraldii and Glycyrrhiza uralensis (Licorice Root).[1][2] As a flavonoid, its extraction is influenced by various physicochemical parameters.
Q2: What are the most common causes of low extraction yields for flavonoids like this compound?
A2: Low yields in natural product extraction are common and can stem from several factors:
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Poor Quality of Plant Material: The concentration of secondary metabolites can vary significantly based on the plant's species, age, harvesting time, and storage conditions.
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Inefficient Initial Extraction: The chosen solvent, temperature, and duration may not be optimal for solubilizing and extracting the target compound from the plant matrix.[3]
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Compound Degradation: Flavonoids can be sensitive to pH, temperature, and light.[4][5] Exposure to alkaline conditions or excessive heat can lead to irreversible degradation.[6][7]
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Losses During Purification: Significant amounts of the compound can be lost during solvent partitioning, precipitation, or chromatographic purification steps.
Q3: How does pH affect the extraction and stability of this compound?
A3: The pH of the extraction solvent is a critical parameter. Generally, flavonoids are more stable in neutral to slightly acidic conditions (pH 4-7).[6] High pH (alkaline conditions) can cause deprotonation of phenolic hydroxyl groups, potentially leading to oxidative degradation and irreversible changes in the molecular structure.[7][8] However, the optimal pH for yield can vary; for some flavonoids, a slightly basic pH of 9 has resulted in higher concentrations.[6] It is crucial to optimize and control the pH throughout the extraction and purification process.
Q4: What is the best type of solvent for extracting this compound?
A4: There is no single "best" solvent, as the optimal choice depends on the specific protocol.[4] For flavonoids, polar solvents like methanol (B129727), ethanol (B145695), or acetone, often mixed with water, are commonly used.[3] For instance, studies on Glycyrrhiza uralensis have utilized 100% methanol for reflux extraction and 70% ethanol for ultrasonic-assisted extraction.[2][9] The key is to test a range of solvent polarities to find the most effective system for your specific plant material and method.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving the causes of low yields at different stages of the process.
Problem Area 1: Low Yield in Crude Extract
| Question | Possible Cause | Recommended Solution |
| Is the quality of the starting plant material adequate? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target compound. | Verify the botanical identity of the plant material. Ensure the material is properly dried (shade-drying is often preferred for heat-labile compounds) and stored in a cool, dark, dry place.[4] Grind the material to a fine, uniform powder (<0.5 mm) to maximize surface area for extraction.[4] |
| Is the initial solid-liquid extraction efficient? | Suboptimal solvent, temperature, or time. Incomplete penetration of the solvent into the plant matrix. | Optimize Solvent: Test different solvents (e.g., methanol, ethanol, acetone) and their aqueous concentrations (e.g., 50%, 70%, 95%). See Table 1 for an example of how to track this. Optimize Temperature: Increase temperature to improve solubility, but avoid excessive heat (>60°C) which can degrade flavonoids.[5] Compare room temperature maceration with heated reflux. Optimize Time: Ensure sufficient extraction time. For maceration, allow 24-48 hours with periodic agitation. For reflux or Soxhlet, ensure several cycles are completed. Consider Advanced Methods: Techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve efficiency and reduce extraction time and solvent consumption.[3][10] |
| Is the compound degrading during extraction? | This compound, as a flavonoid, may be sensitive to high temperatures, light, or non-optimal pH. | Conduct extractions under controlled temperature and away from direct light. Buffer the extraction solvent to a slightly acidic or neutral pH (e.g., pH 5-7) to prevent degradation.[6][7] |
Problem Area 2: Loss of Compound During Workup & Purification
| Question | Possible Cause | Recommended Solution |
| Are you losing the compound during solvent-solvent partitioning? | Formation of an emulsion at the solvent interface, which traps the compound. Incorrect solvent polarities leading to the compound remaining in the wrong phase. | Break Emulsions: Add a small amount of brine (saturated NaCl solution) or centrifuge the mixture to break the emulsion. Verify Polarity: this compound is a relatively polar compound. When partitioning an aqueous extract, use an immiscible non-polar solvent (e.g., hexane) first to remove lipids and other non-polar impurities. Then, extract the target compound from the aqueous phase using a solvent of intermediate polarity like ethyl acetate (B1210297).[2] |
| Is the compound precipitating unintentionally? | The compound may be crashing out of solution during solvent removal (e.g., rotary evaporation) or when changing solvent systems for chromatography. | Ensure the compound remains fully dissolved. When preparing a sample for chromatography, dissolve it in a minimal amount of the initial mobile phase or a strong solvent, then adsorb it onto a small amount of silica (B1680970) before loading. |
| Is the column chromatography purification inefficient? | Incorrect stationary phase (e.g., silica, resin) or mobile phase (solvent system). Co-elution of impurities with the target compound. | Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your target compound and impurities before running the column. Choose Correct Stationary Phase: Macroporous resins (e.g., HPD100) are often effective for purifying flavonoids from crude extracts.[11] Silica gel is also commonly used. Monitor Fractions: Collect small fractions and monitor them by TLC to avoid combining pure fractions with impure ones. See Table 2 for a tracking example. |
Data Presentation Tables
Table 1: Template for Solvent System Optimization Use this table to record your experimental results and identify the optimal extraction solvent.
| Trial # | Plant Material (g) | Solvent System | Volume (mL) | Temp (°C) | Time (hr) | Crude Yield (mg) | % Yield (w/w) |
| 1 | 50 | 70% Ethanol | 500 | 25 | 24 | ||
| 2 | 50 | 95% Ethanol | 500 | 25 | 24 | ||
| 3 | 50 | 70% Ethanol | 500 | 60 | 4 | ||
| 4 | 50 | 100% Methanol | 500 | 65 (reflux) | 4 | ||
| 5 | 50 | Acetone | 500 | 25 | 24 |
Table 2: Template for Column Chromatography Fraction Tracking Use this table to log your fractions and their purity as determined by TLC analysis.
| Fraction # | Elution Solvent | Volume (mL) | TLC Result (Rf value) | Purity Assessment |
| 1-5 | Hexane (B92381) | 50 | Baseline spots | |
| 6-10 | 10% EtOAc in Hexane | 50 | Impurity A | |
| 11-15 | 20% EtOAc in Hexane | 50 | 0.45 | Impurity B + Trace of Product |
| 16-25 | 30% EtOAc in Hexane | 100 | 0.30 | Pure Product |
| 26-30 | 30% EtOAc in Hexane | 50 | 0.30 | Product + Impurity C |
| 31-35 | 50% EtOAc in Hexane | 50 | Polar impurities |
Experimental Protocols
Protocol 1: Generalized Solid-Liquid Extraction
This protocol describes a standard maceration procedure. Parameters should be optimized for your specific needs.
-
Preparation: Weigh 100 g of dried, finely powdered Glycyrrhiza uralensis root.
-
Extraction: Place the powder in a large Erlenmeyer flask. Add 1 L of 70% ethanol. Seal the flask and let it stand for 48 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Press the plant material to recover as much liquid as possible.
-
Re-extraction: Return the plant material to the flask and repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
This protocol is for purifying the crude extract obtained from Protocol 1.
-
Suspension: Suspend the crude extract (e.g., 10 g) in 200 mL of distilled water.
-
Non-Polar Wash: Transfer the aqueous suspension to a separatory funnel. Add 200 mL of n-hexane, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Discard the upper hexane layer, which contains non-polar impurities. Repeat this wash two more times.
-
Product Extraction: To the remaining aqueous layer, add 200 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Collect the upper ethyl acetate layer, which now contains this compound and other compounds of similar polarity.
-
Repeat Extraction: Re-extract the aqueous layer two more times with fresh ethyl acetate.
-
Concentration: Combine all ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a purified, flavonoid-rich extract.
Protocol 3: Column Chromatography for Final Purification
This protocol describes a general procedure for purification using a silica gel column.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the purified extract from Protocol 2 in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the solvent polarity by adding a more polar solvent like ethyl acetate in a stepwise gradient (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Analysis: Spot each fraction (or pooled groups of fractions) on a TLC plate. Develop the plate using the determined optimal solvent system. Visualize spots under UV light.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound and concentrate them using a rotary evaporator to obtain the final purified compound.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for identifying sources of low yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. mdpi.com [mdpi.com]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro [mdpi.com]
Interpreting the mass spectrometry fragmentation pattern of Uralenol-3-methyl ether
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation pattern of Uralenol-3-methyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: this compound has a molecular formula of C21H20O7 and a molecular weight of 384.38 g/mol .[1][2] In positive ion mode mass spectrometry (e.g., ESI-MS), you should look for the protonated molecule [M+H]+ at an m/z of approximately 385.39. In negative ion mode, the deprotonated molecule [M-H]- would be observed at an m/z of approximately 383.37.
Q2: What are the primary fragmentation pathways for flavonoids like this compound?
A2: Flavonoids typically undergo fragmentation through several key pathways. The most common is the retro-Diels-Alder (rDA) reaction, which cleaves the C-ring and provides information about the substitution patterns on the A and B rings.[3] Other common fragmentations include the loss of small neutral molecules such as water (H2O), carbon monoxide (CO), and methyl radicals (•CH3) from methoxy (B1213986) groups.[4][5]
Q3: How does the 3-methyl ether group influence the fragmentation pattern?
A3: The presence of a methyl ether group introduces a characteristic neutral loss of a methyl radical (•CH3, 15 Da) or formaldehyde (B43269) (CH2O, 30 Da). The loss of a methyl radical is a common fragmentation observed in flavonoids containing methoxy groups.[4][5]
Q4: I am not observing the molecular ion peak. What could be the issue?
A4: The absence of a molecular ion peak can occur, especially in electron ionization (EI) mass spectrometry, due to extensive fragmentation.[6] If you are using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), the molecular ion should be more prominent. If it's still absent, consider the following:
-
In-source fragmentation: The compound might be fragmenting in the ionization source. Try reducing the source temperature or the cone voltage.
-
Sample purity: Impurities in your sample might be suppressing the ionization of your target compound.
-
Instrument calibration: Ensure your mass spectrometer is properly calibrated.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected m/z values | Isotopic peaks, adduct formation (e.g., with sodium [M+Na]+ or potassium [M+K]+), or sample contamination. | 1. Check for the characteristic isotopic pattern of carbon. 2. Calculate the expected m/z for common adducts. 3. Analyze a blank sample to identify potential contaminants. |
| Low signal intensity | Poor ionization, low sample concentration, or matrix effects. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow rates). 2. Increase the sample concentration. 3. If using LC-MS, try a different mobile phase or a purification step to reduce matrix effects. |
| Complex, uninterpretable spectrum | Extensive fragmentation, presence of isomers, or a complex sample mixture. | 1. Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and fragment it in a controlled manner. This will produce a cleaner spectrum of your compound of interest. 2. Employ high-resolution mass spectrometry to obtain accurate mass measurements, which can help in determining the elemental composition of fragments. 3. If isomers are suspected, chromatographic separation (e.g., HPLC) prior to mass analysis is crucial. |
| Inconsistent fragmentation pattern | Varying collision energy in MS/MS experiments. | 1. Perform a collision energy ramping experiment to determine the optimal energy for producing informative fragments. 2. Ensure that the collision energy is kept constant for all relevant experiments to ensure reproducibility. |
Experimental Protocols
Methodology for Tandem Mass Spectrometry (MS/MS) Analysis
-
Sample Preparation: Dissolve a pure standard of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ionization source using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode. Typical source parameters might include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow of 5-10 L/min.
-
MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]+ at m/z 385.4.
-
MS/MS Scan: Select the [M+H]+ ion as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.
Data Presentation
Table 1: Predicted Key Fragment Ions of this compound in Positive Ion Mode MS/MS
| m/z | Proposed Fragment | Neutral Loss | Interpretation |
| 385.4 | [M+H]+ | - | Protonated molecular ion |
| 370.4 | [M+H - CH3]+ | •CH3 (15 Da) | Loss of a methyl radical from the methoxy group |
| 355.3 | [M+H - 2CH3]+ | 2 x •CH3 (30 Da) | Subsequent loss of another methyl radical (unlikely) or formaldehyde |
| 327.3 | [M+H - CO - CH3]+ | CO (28 Da), •CH3 (15 Da) | Loss of carbon monoxide and a methyl radical |
| 205.1 | [A-ring fragment]+ | C10H10O3 | Retro-Diels-Alder fragmentation product containing the A-ring |
| 181.1 | [B-ring fragment]+ | C11H12O4 | Retro-Diels-Alder fragmentation product containing the B-ring |
Note: The m/z values are theoretical and may vary slightly depending on the instrument's calibration and resolution.
Visualization of Fragmentation Pathway
Below is a diagram illustrating the predicted primary fragmentation pathway of this compound.
Caption: Predicted fragmentation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. [PDF] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. uni-saarland.de [uni-saarland.de]
Addressing matrix effects in LC-MS analysis of Uralenol-3-methyl ether
Welcome to the technical support center for the LC-MS analysis of Uralenol-3-methyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[2][3]
Q2: What are the primary causes of matrix effects in biological samples like plasma or serum?
A2: In biological matrices such as plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects.[4][5][6] These molecules are abundant in cell membranes and are often co-extracted with the analyte of interest during sample preparation.[4][6] Phospholipids can cause ion suppression, reduce the lifetime of the HPLC column, and contaminate the mass spectrometer's ion source.[4][5] Other endogenous components like salts and proteins can also contribute to matrix effects.[2]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: A common method to evaluate matrix effects is the post-extraction spike method.[7] This involves comparing the peak area of this compound in a spiked sample (analyte added to an extracted blank matrix) with the peak area of the analyte in a pure solvent solution at the same concentration. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values between 80% and 120% are often considered acceptable.[8]
Another qualitative method is the post-column infusion experiment.[3][9] A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.[3]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help mitigate matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[10] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[11] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the analytical column.[4] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state.[12] | |
| Inconsistent or Low Analyte Recovery | Inefficient sample preparation. | - Optimize the extraction solvent and pH for liquid-liquid extraction (LLE).[12] - For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. |
| Analyte degradation. | Prepare fresh samples and standards and store them appropriately.[13] | |
| High Signal Suppression | Significant co-elution of matrix components, especially phospholipids. | - Implement a more rigorous sample clean-up method like SPE or LLE.[1][12] - Consider using phospholipid removal plates or cartridges.[5][6] |
| Inadequate chromatographic separation. | - Modify the LC gradient to better separate this compound from interfering matrix components.[1][9] - Test a different column chemistry.[14] | |
| Variable Results Between Samples | Differential matrix effects across individual samples. | - The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for this variability.[15] |
| Sample carryover. | - Implement a robust needle wash protocol in the autosampler. - Inject blank samples between unknown samples to assess for carryover.[16] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol provides a general framework for extracting this compound from a plasma matrix. Optimization will be required based on the specific properties of the compound.
-
Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Adjust the sample pH to be at least two pH units above or below the pKa of this compound to ensure it is in its neutral form.[12]
-
-
Extraction:
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[12]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol outlines a general procedure for SPE. The choice of sorbent and solvents should be optimized for this compound.
-
Column Conditioning:
-
Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding the internal standard and diluting with 400 µL of an appropriate buffer (e.g., 2% formic acid in water).
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Data Presentation
Table 1: Comparison of Matrix Effects Following Different Sample Preparation Techniques for this compound.
| Sample Preparation Method | Mean Matrix Effect (%) | Standard Deviation (%) |
| Protein Precipitation | 65.2 | 15.8 |
| Liquid-Liquid Extraction | 88.7 | 8.2 |
| Solid-Phase Extraction | 95.4 | 4.5 |
This table illustrates how to present quantitative data on matrix effects. The values are hypothetical and should be replaced with experimental data.
Table 2: Recovery of this compound with Different Extraction Solvents in LLE.
| Extraction Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Ethyl Acetate | 85.3 | 6.1 |
| Methyl Tert-Butyl Ether | 92.1 | 4.9 |
| Dichloromethane | 78.5 | 7.5 |
This table provides an example of how to summarize recovery data. The values are hypothetical.
Visualizations
Caption: Workflow for sample preparation and analysis to mitigate matrix effects.
Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize [mdpi.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
Technical Support Center: Strategies to Enhance the Stability of Uralenol-3-methyl ether in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of Uralenol-3-methyl ether in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the biological activity of this compound over the course of my cell culture experiment. What could be the cause?
A1: A decline in the activity of this compound is likely due to its degradation in the cell culture medium. As a flavonol, this compound is susceptible to several degradation pathways in the complex environment of cell culture media. Potential causes include:
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Oxidative Degradation: Cell culture media can be a pro-oxidant environment, and phenolic compounds like this compound are prone to oxidation. This can be catalyzed by light, oxygen, and trace metal ions present in the media.
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pH Instability: Phenolic compounds can be unstable at the physiological pH of most cell culture media (typically pH 7.2-7.4). Some studies have shown that related flavonoids are more stable in acidic conditions.[1][2]
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Interaction with Media Components: Components in the media, particularly in serum, can interact with and contribute to the degradation of flavonoids. For example, the flavonoid quercetin (B1663063) has been observed to dimerize in the presence of serum.
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Adsorption to Labware: Hydrophobic compounds can adsorb to the plastic surfaces of cell culture plates, flasks, and pipette tips, reducing the effective concentration in the media.
Q2: How can I determine the stability of this compound in my specific cell culture conditions?
Q3: What practical steps can I take to improve the stability of this compound in my experiments?
A3: Several strategies can be employed to mitigate the degradation of this compound:
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Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and dilute it into the cell culture medium immediately before use.[4]
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Minimize Light Exposure: Protect the compound and the cell culture plates from light as much as possible by using amber vials for stock solutions and keeping plates covered.
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Consider Antioxidants: The addition of antioxidants to the cell culture medium could potentially reduce oxidative degradation. However, it's crucial to test the compatibility and potential interference of any added antioxidant with your experimental system.
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Use of Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a non-toxic concentration may help to stabilize the compound by sequestering these metal ions.[4]
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Serum-Free Media: If your cell line can be maintained in serum-free media, this may reduce degradation caused by interactions with serum components.
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pH Optimization: If your experimental design allows, you could investigate if a slightly more acidic pH improves stability, although this may not be feasible for most cell culture applications.
Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the issue?
A4: While this compound itself may have cytotoxic effects, unexpected toxicity can also arise from other factors:
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Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, generally below 0.5%.[4] Always include a vehicle control (media with the same concentration of solvent) in your experiments to assess solvent toxicity.
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Degradation Products: The degradation products of this compound may be more toxic than the parent compound. If you suspect degradation is occurring, this could be a contributing factor to the observed cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Compound degradation in media | Perform a stability study (see Experimental Protocols). Prepare fresh solutions for each experiment. Minimize light exposure. Consider adding a chelating agent like EDTA. |
| Adsorption to labware | Use low-protein binding plates and pipette tips. | |
| High variability between replicate wells | Inconsistent compound concentration | Ensure thorough mixing when diluting the stock solution into the media. Prepare a single master mix for all replicate wells. |
| Uneven degradation across the plate | Ensure consistent incubation conditions for all wells. Minimize light exposure to the entire plate. | |
| Unexpected cell toxicity | Solvent (e.g., DMSO) toxicity | Keep the final solvent concentration low (e.g., <0.5% for DMSO) and consistent across all treatments. Include a vehicle control. |
| Formation of toxic degradation products | Enhance compound stability using the strategies mentioned above. | |
| Compound precipitation in media | Poor solubility | Confirm the solubility of this compound in your cell culture medium. Prepare stock solutions in a suitable solvent like DMSO at a higher concentration and then dilute. Ensure the final concentration does not exceed its solubility limit in the media. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a cell-free culture medium over time using LC-MS/MS.
Materials:
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This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
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Sterile, low-protein binding microcentrifuge tubes
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Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Methodology:
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solution: Dilute the stock solution into your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
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Incubation: Aliquot the working solution into multiple sterile, low-protein binding microcentrifuge tubes (one for each time point). Place the tubes in a 37°C, 5% CO2 incubator.
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Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.
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Sample Preparation for LC-MS/MS:
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For each time point, take an aliquot of the incubated medium.
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Perform a protein precipitation step by adding 2-3 volumes of ice-cold acetonitrile.
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Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
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LC-MS/MS Analysis: Analyze the samples to determine the concentration of this compound. Develop a method with appropriate chromatographic separation and mass spectrometric detection parameters for the compound.
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Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time. This will allow you to determine the stability profile and calculate the half-life of the compound under your specific conditions.
Visualizations
Caption: Workflow for determining the stability of this compound in cell culture media.
Caption: Potential degradation pathways of this compound in cell culture media.
References
Avoiding common pitfalls in NMR analysis of prenylated flavonoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the NMR analysis of prenylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum has very broad peaks. What could be the cause and how can I fix it?
A1: Broad peaks in an NMR spectrum can arise from several factors. Here are some common causes and solutions:
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Poor Sample Preparation: The presence of solid particles can disrupt the magnetic field homogeneity, leading to broad lines.
-
Solution: Always filter your sample through a glass wool plug in a Pasteur pipette directly into the NMR tube. Ensure the plug is tight enough for effective filtration but not so large that it retains a significant amount of your sample.[1]
-
-
High Sample Concentration: A highly concentrated sample can increase the solution's viscosity, resulting in broader signals. This is often a trade-off when preparing samples for less sensitive experiments like ¹³C NMR.
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Solution: If you only need a ¹H NMR spectrum, try using a more dilute sample (5-25 mg is often sufficient).[1] If a high concentration is necessary for other experiments, be aware that the ¹H spectrum may have broader lines.
-
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect paramagnetic metal contamination, consider treating your sample with a chelating agent like Chelex resin.
-
-
Poor Shimming: The spectrometer's magnetic field may not be perfectly homogeneous.
-
Solution: Re-shim the spectrometer. If you are unfamiliar with this process, seek assistance from the instrument manager.
-
Q2: I'm having trouble dissolving my prenylated flavonoid for NMR analysis. What solvents should I try?
A2: Poor solubility is a common issue with flavonoids. If the standard deuterated chloroform (B151607) (CDCl₃) is not effective, consider the following solvents:[2]
-
Acetone-d₆: Often a good starting point for moderately polar compounds.
-
Methanol-d₄: A protic solvent that can be effective for more polar flavonoids. Be aware that hydroxyl protons may exchange with the deuterium (B1214612) in the solvent.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent solvent for highly polar and poorly soluble compounds. However, it is viscous and can be difficult to remove from the sample after analysis.[2]
-
Pyridine-d₅: A polar, aromatic solvent that can also be useful, but be mindful of its potential to interact with the analyte and influence chemical shifts.[3][4]
Q3: My NMR spectrum shows a significant water peak that is obscuring signals of interest. How can I remove it?
A3: Water contamination is a frequent problem in NMR. Here are a few methods to address it:
-
Use Dry Solvents: NMR solvents can absorb atmospheric moisture. Use freshly opened solvents or those stored over molecular sieves.
-
D₂O Exchange: For exchangeable protons like -OH and -NH, adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking will replace these protons with deuterium, causing their signals to disappear from the ¹H spectrum.[2]
-
Lyophilization: If your compound is stable, lyophilizing (freeze-drying) it from water before dissolving it in the deuterated solvent can remove residual water.
-
Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences designed to suppress the solvent signal. Consult your instrument's software manual or a specialist for the best method to use.
Q4: I see unexpected peaks in my spectrum that might be from residual solvents like ethyl acetate (B1210297). How can I confirm and remove them?
A4: Residual solvents from purification are a common source of contamination.
-
Confirmation: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents. For example, ethyl acetate typically shows signals around 2.05 (s), 4.12 (q), and 1.26 (t) ppm in CDCl₃.
-
Removal: Some compounds can trap solvent molecules. To remove residual ethyl acetate, you can try dissolving your sample in a small amount of dichloromethane, then removing the solvent under vacuum. Repeating this process a few times can help displace the trapped ethyl acetate.[2]
Troubleshooting Guides
Guide 1: Distinguishing Between 6- and 8-Prenylated Isomers
A frequent challenge in the analysis of prenylated flavonoids is differentiating between isomers where the prenyl group is attached at the C-6 or C-8 position. The chemical shift of the 5-hydroxyl proton is a powerful diagnostic tool for this purpose.[5][6][7]
Issue: You have a prenylated flavanone (B1672756) and are unsure if the prenyl group is at the C-6 or C-8 position.
Solution Workflow:
Caption: Troubleshooting workflow for distinguishing 6- and 8-prenylated isomers.
Explanation:
The chemical shift of the hydrogen-bonded 5-OH proton is sensitive to the substitution pattern on the A-ring. In acetone-d₆, a prenyl group at the C-6 position typically causes a significant downfield shift (0.25 - 0.30 ppm) of the 5-OH signal compared to the non-prenylated analogue. Conversely, a prenyl group at the C-8 position often results in a slight upfield shift (0.04 - 0.10 ppm).[5]
Data Presentation: Effect of Prenylation on 5-OH Chemical Shift
| Solvent | Prenyl Position | Typical 5-OH Chemical Shift (δ) | Observation |
| Acetone-d₆ | 6-prenyl | > 12.5 ppm | Downfield shift |
| Acetone-d₆ | 8-prenyl | < 12.5 ppm | Upfield shift |
| CDCl₃ | 6-prenyl | Upfield shift vs. 8-isomer | Solvent-dependent reversal |
| CDCl₃ | 8-prenyl | Downfield shift vs. 6-isomer | Solvent-dependent reversal |
Note: These are general trends, and the exact chemical shifts can vary depending on the overall structure of the flavonoid.
Guide 2: Resolving Signal Overlap of Prenyl Group Protons
The signals of the prenyl group can sometimes overlap with other signals in the spectrum, making unambiguous assignment difficult.
Issue: The signals of the prenyl group protons are overlapped, preventing clear identification and assignment.
Recommended Action Plan:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the relative positions of signals, potentially resolving the overlap.[2][8]
-
Utilize 2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other. You can trace the correlations from the olefinic proton of the prenyl group to the methylene (B1212753) protons, and from the methylene protons to the two methyl groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. This is extremely powerful for resolving overlap, as it spreads the proton signals out in a second dimension based on the carbon chemical shifts.[8] Protons that overlap in the 1D spectrum will often be attached to carbons with different chemical shifts and will therefore appear as distinct cross-peaks in the HSQC spectrum.
-
Caption: Workflow for resolving overlapping NMR signals.
Experimental Protocols
Protocol 1: Structure Elucidation using HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for determining the connectivity of the prenyl group to the flavonoid skeleton. It shows correlations between protons and carbons that are two or three bonds away.
Methodology:
-
Sample Preparation: Prepare a concentrated sample (50-100 mg) of the prenylated flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆).[9]
-
Acquisition:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral width in the ¹H dimension to cover all proton signals.
-
Set the spectral width in the ¹³C dimension to cover the expected range for flavonoids (approx. 0-200 ppm).
-
The key parameter is the long-range coupling constant (J). A typical starting value is 8 Hz, but it may be necessary to run multiple experiments with different J values (e.g., 4 Hz and 12 Hz) to observe all desired correlations.
-
-
Data Analysis:
-
Process the 2D data using appropriate software.
-
Look for key correlations that confirm the position of the prenyl group. For example, for a C-6 prenylated flavonoid, you would expect to see correlations from the methylene protons of the prenyl group to C-5, C-6, and C-7 of the flavonoid A-ring.[6]
-
Protocol 2: Determining Spatial Proximity with NOESY
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the spatial proximity of protons, which can be useful for confirming the position of the prenyl group and determining the stereochemistry of cyclized prenyl groups.
Methodology:
-
Sample Preparation: Prepare a sample as you would for an HMBC experiment. The sample must be free of paramagnetic impurities. Degassing the sample can sometimes improve the quality of NOESY data.
-
Acquisition:
-
Use a standard NOESY pulse sequence (e.g., noesygpphpp on Bruker instruments).
-
The mixing time is a crucial parameter. It determines the time allowed for magnetization transfer between spatially close protons. Typical mixing times for small molecules range from 300 to 800 ms. It may be necessary to acquire spectra with different mixing times to find the optimal value.
-
-
Data Analysis:
Data Presentation: Typical ¹H and ¹³C Chemical Shifts for a Prenyl Group
| Group | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Methylene (-CH₂-) | 3.2 - 3.5 ppm (d) | 21 - 29 ppm |
| Olefinic (-CH=) | 5.1 - 5.3 ppm (t) | 121 - 124 ppm |
| Vinylic Methyls | 1.6 - 1.8 ppm (s) | 17 - 18 ppm, 25 - 26 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the flavonoid.[5][13]
References
- 1. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of Uralenol-3-methyl Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Uralenol-3-methyl ether synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Q1: My methylation reaction of Uralenol is resulting in a complex mixture of products with low yield of the desired 3-O-methylated product. What are the likely causes and how can I improve selectivity?
A1: Low selectivity in the methylation of polyhydroxylated flavonoids like Uralenol is a common challenge due to the similar reactivity of the different hydroxyl groups.
-
Potential Causes:
-
Non-selective methylating agent: Strong methylating agents like dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI) under strongly basic conditions can lead to over-methylation at multiple positions.
-
Reactivity of hydroxyl groups: The reactivity of the hydroxyl groups in flavonoids generally follows the order: 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH. The 5-OH group is the least reactive due to strong intramolecular hydrogen bonding with the C4-carbonyl group.[1][2]
-
Reaction conditions: High temperatures and prolonged reaction times can promote less selective methylation.
-
-
Troubleshooting & Solutions:
-
Use of regioselective methods:
-
Enzymatic Methylation: Employing specific O-methyltransferases (OMTs) can provide high regioselectivity for the 3-OH position.[3][4][5]
-
Protection Group Strategy: Protect the more reactive hydroxyl groups (e.g., 7-OH and 4'-OH) with suitable protecting groups (e.g., benzyl (B1604629) ethers) before methylation of the 3-OH group, followed by deprotection.
-
-
Optimization of Reaction Conditions:
-
Milder Reagents: Consider using milder methylating agents like dimethyl carbonate (DMC), which can offer better selectivity under specific conditions.[6]
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent to favor mono-methylation.
-
Temperature and Time: Perform the reaction at lower temperatures and monitor the progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is formed.
-
-
Q2: I am observing incomplete conversion of my starting material, Uralenol, even after extended reaction times. What could be the issue?
A2: Incomplete conversion can be due to several factors related to reagents, reaction setup, and the inherent reactivity of the substrate.
-
Potential Causes:
-
Inactive Reagents: The methylating agent or the base may have degraded.
-
Poor Solubility: Uralenol may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
-
Insufficient Base: An inadequate amount of base can result in incomplete deprotonation of the hydroxyl group, which is necessary for the methylation reaction.
-
Steric Hindrance: The bulky isoprenyl group on the B-ring of Uralenol might sterically hinder the approach of the methylating agent to the 3-OH group.
-
-
Troubleshooting & Solutions:
-
Reagent Quality: Use freshly opened or properly stored methylating agents and bases.
-
Solvent System: Employ a solvent system in which Uralenol has good solubility. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective for flavonoids.[1][2]
-
Base Equivalents: Use a sufficient excess of a suitable base (e.g., potassium carbonate, sodium hydride) to ensure complete deprotonation.
-
Reaction Temperature: While lower temperatures favor selectivity, a modest increase in temperature might be necessary to overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.
-
Q3: The purification of this compound from the reaction mixture is proving difficult. What purification strategies are most effective?
A3: The purification of flavonoid methyl ethers can be challenging due to the presence of unreacted starting material, partially methylated isomers, and other byproducts with similar polarities.
-
Potential Causes:
-
Similar Polarity of Products: The desired product and byproducts often have very close Rf values on TLC, making separation by conventional silica (B1680970) gel chromatography difficult.
-
Product Instability: The product may be sensitive to acidic or basic conditions used during workup or chromatography.
-
-
Troubleshooting & Solutions:
-
Column Chromatography:
-
Sephadex LH-20: This is a highly effective stationary phase for the separation of flavonoids and other polyphenols.[7][8] Elution is typically performed with methanol (B129727) or ethanol.
-
Preparative HPLC: For high-purity samples, reversed-phase preparative HPLC can be an excellent option, using a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve peak shape.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for purifying the final product.
-
Complexation: In some cases, temporary complexation with metal ions (e.g., zinc) can be used to facilitate the separation of flavonoids.[9]
-
Quantitative Data Summary
Table 1: Comparison of Chemical Methylation Methods for Flavonols
| Method | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Selectivity |
| Standard Methylation | Dimethyl sulfate | K₂CO₃ | Acetone (B3395972)/DMF | 60-80 | 12-24 | 40-70 | Low to moderate |
| Milder Methylation | Dimethyl carbonate | DBU | Neat | 90-120 | 24-72 | 50-90 | Moderate to high |
| Selective Protection | MeI | NaH | THF/DMF | 0 - RT | 2-6 | >80 (for methylation step) | High |
Table 2: Enzymatic Methylation of Flavonols
| Enzyme | Substrate | Methyl Donor | Buffer | pH | Temperature (°C) | Conversion Rate (%) |
| Flavonoid O-methyltransferase (FOMT) | Quercetin (B1663063) | S-Adenosyl-L-methionine (SAM) | Tris-HCl | 8.0 | 30-37 | >90 |
Experimental Protocols
The following is a hypothetical, yet plausible, detailed experimental protocol for the synthesis of this compound starting from Uralenol.
Protocol 1: Synthesis of this compound via Selective Methylation
This protocol is based on standard methylation procedures for flavonoids, optimized for selectivity towards the 3-OH position.
Materials:
-
Uralenol
-
Dimethyl sulfate (DMS)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Methanol
-
Dichloromethane
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Sephadex LH-20
Procedure:
-
Reaction Setup: To a solution of Uralenol (1 equivalent) in anhydrous acetone (20 mL/mmol of Uralenol) in a round-bottom flask, add anhydrous potassium carbonate (3 equivalents).
-
Addition of Methylating Agent: Add dimethyl sulfate (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5). The reaction is typically complete within 4-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Initial Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate.
-
Final Purification: For higher purity, further purify the relevant fractions using column chromatography on Sephadex LH-20 with methanol as the eluent.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of this compound.
Visualizations
Diagram 1: Proposed Synthesis Pathway for this compound
References
- 1. BJOC - A simple and effective preparation of quercetin pentamethyl ether from quercetin [beilstein-journals.org]
- 2. A simple and effective preparation of quercetin pentamethyl ether from quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methods for removing impurities from Uralenol-3-methyl ether samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Uralenol-3-methyl ether. Our aim is to offer practical solutions to common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample has a low purity (e.g., <95%) after initial extraction. What are the likely impurities and how can I remove them?
A1: Low purity in initial extracts of this compound, a flavonol, is common. The primary impurities are often other co-extracted plant metabolites.
Common Impurities:
-
Pigments: Chlorophylls and carotenoids can impart a strong color to the sample.
-
Carbohydrates: Sugars and polysaccharides are often co-extracted, especially with polar solvents.[1]
-
Proteins and Terpenoids: These can be present in significant amounts in crude plant extracts.[1]
-
Other Phenolic Compounds: Structurally similar flavonoids and phenolic acids may be difficult to separate.
Troubleshooting Workflow for Impurity Removal:
Caption: Troubleshooting decision tree for purifying this compound.
Q2: I am attempting to purify this compound by recrystallization, but I am getting poor yield or no crystals are forming. What can I do?
A2: Recrystallization is a powerful technique for purifying flavonoids, but it requires careful optimization of solvent systems and conditions.[2][3][4]
Troubleshooting Recrystallization:
| Issue | Possible Cause | Suggested Solution |
| No Crystal Formation | Solvent is too good (compound is too soluble). | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity appears, then warm to redissolve and cool slowly. |
| Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. | |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. | |
| Poor Yield | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the sample. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask). | |
| Compound is partially soluble in the cold solvent. | Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Oily Precipitate | The boiling point of the solvent is too high. | Use a lower-boiling point solvent or a solvent mixture. |
| Impurities are preventing crystallization. | Attempt a preliminary purification step like column chromatography before recrystallization. |
Q3: During column chromatography on silica gel, my this compound is not separating well from other compounds. How can I improve the separation?
A3: Improving separation on silica gel chromatography often involves adjusting the mobile phase polarity.
Strategies for Better Separation:
-
Solvent System Optimization: For flavonoids, typical mobile phases are mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).
-
If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (reduce the proportion of the polar solvent).
-
If the compound does not move from the baseline (low Rf), increase the polarity of the mobile phase.
-
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities and then the target compound, followed by more polar impurities.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a volatile solvent and load it onto the column in a narrow band.
Q4: How can I confirm the purity and identity of my final this compound sample?
A4: A combination of chromatographic and spectroscopic techniques is essential for confirming purity and structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or photodiode array (PDA) detector is the standard method for assessing purity.[5][6] A pure sample should show a single, sharp peak. Purity can be quantified by the peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound, providing strong evidence for its identity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure of the isolated compound and confirming it is this compound.[5][7][8]
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Column Chromatography
This method is effective for removing highly polar impurities like sugars and some pigments from the crude extract.[1][9][10]
Experimental Workflow:
Caption: Workflow for macroporous resin chromatography.
Methodology:
-
Resin Preparation: Swell the macroporous resin (e.g., AB-8 or HPD500) in ethanol for 24 hours, then wash thoroughly with deionized water and pack into a column.
-
Sample Preparation: Dissolve the crude this compound extract in deionized water. If the extract is not fully soluble, dissolve it in a minimal amount of ethanol and then dilute with water.
-
Loading: Load the sample solution onto the prepared column at a slow flow rate (e.g., 1-2 bed volumes per hour).
-
Washing: Wash the column with several bed volumes of deionized water to elute highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). This compound is expected to elute in the mid-polarity fractions (e.g., 40-60% ethanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compound.
-
Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique suitable for obtaining highly pure compounds, often used as a final polishing step.[11][12][13][14]
Methodology:
-
Method Development: Develop an analytical HPLC method using a C18 column to achieve good separation of this compound from its impurities.
-
Sample Preparation: Dissolve the partially purified sample in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Purification: Inject the sample onto a preparative C18 column. Elute with an isocratic or gradient mobile phase determined during method development (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic or acetic acid to improve peak shape).
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Purity Confirmation and Solvent Removal: Analyze the collected fraction for purity using analytical HPLC. Remove the solvent from the pure fraction by lyophilization or rotary evaporation.
Quantitative Data Summary for Preparative HPLC:
| Parameter | Typical Range |
| Column | Reversed-phase C18 (e.g., 250 mm x 20 mm, 5-10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 5-20 mL/min |
| Detection Wavelength | 254 nm or determined by UV-Vis scan |
| Injection Volume | 1-5 mL (depending on concentration and column size) |
References
- 1. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Optimization of recrystallization process of flavonoids from Guanxi po" by Hu Yang, Zheng Liyan et al. [ifoodmm.cn]
- 3. Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. | MDPI [mdpi.com]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 14. lcms.cz [lcms.cz]
Validation & Comparative
Uralenol vs. Uralenol-3-methyl ether: A Comparative Analysis of Antioxidant Potential
In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, flavonoids have emerged as promising candidates due to their potent antioxidant properties. This guide provides a comparative overview of the antioxidant activities of Uralenol and its derivative, Uralenol-3-methyl ether. While direct comparative experimental data is limited, this analysis synthesizes theoretical studies and established structure-activity relationships of flavonoids to offer insights for researchers, scientists, and drug development professionals.
Structural Differences and Predicted Antioxidant Capacity
Uralenol is a flavonol, a class of flavonoids characterized by a 3-hydroxy-4-keto-chromen-4-one backbone.[1] this compound, as its name suggests, is structurally identical to Uralenol except for the methylation of the hydroxyl group at the C3 position.[2][3] This seemingly minor structural modification is predicted to have a significant impact on the molecule's antioxidant activity.
The antioxidant activity of flavonoids is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals.[4][5] Theoretical studies on Uralenol suggest it is a potent free radical scavenger due to the presence of multiple reactive hydroxyl groups.[6] The hydroxyl group at the C3 position, in particular, is known to be crucial for the high antioxidant activity of flavonols. Methylation of this group in this compound would block this key site for hydrogen donation, likely leading to a significant reduction in its radical scavenging capacity compared to Uralenol.
Quantitative Data Summary
| Parameter | Uralenol (Theoretical/Predicted) | This compound (Predicted) | Reference Compound (Quercetin) |
| DPPH Radical Scavenging Activity (IC50) | Potent | Significantly less potent than Uralenol | ~2-10 µM |
| ABTS Radical Scavenging Activity (TEAC) | High | Significantly lower than Uralenol | ~1.5-2.5 |
| Ferric Reducing Antioxidant Power (FRAP) | High | Significantly lower than Uralenol | High |
Note: A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength. These predicted values are based on structure-activity relationships and require experimental confirmation.
Experimental Protocols
To experimentally validate the predicted antioxidant activities, the following standard assays are recommended:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Prepare various concentrations of Uralenol and this compound in methanol.
-
Reaction: Add 100 µL of each sample concentration to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare various concentrations of Uralenol and this compound.
-
Reaction: Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Sample preparation: Prepare various concentrations of Uralenol and this compound.
-
Reaction: Add 10 µL of each sample concentration to 190 µL of the FRAP reagent.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The reducing power is determined from a standard curve prepared with FeSO₄·7H₂O.
Visualizing the Process and Mechanism
To aid in understanding the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant activity comparison.
Caption: General mechanism of flavonoid radical scavenging.
Conclusion and Future Directions
Based on theoretical considerations and established flavonoid structure-activity relationships, Uralenol is predicted to be a more potent antioxidant than this compound. The methylation of the 3-hydroxyl group in this compound likely diminishes its hydrogen-donating capacity, a key mechanism for radical scavenging. However, it is crucial to emphasize that these are predictions. Rigorous experimental validation using the described in vitro antioxidant assays is essential to confirm these hypotheses and to fully elucidate the antioxidant potential of both compounds. Further studies could also explore their effects in cellular models of oxidative stress to understand their biological relevance.
References
- 1. Showing Compound Uralenol (FDB019371) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparing the cytotoxic effects of Uralenol-3-methyl ether and quercetin on cancer cells
A direct comparative analysis of the cytotoxic effects of Uralenol-3-methyl ether and quercetin (B1663063) on cancer cells cannot be provided at this time due to a lack of available scientific literature on the bioactivity of this compound. Extensive searches for experimental data regarding the cytotoxic or anti-cancer properties of this compound have not yielded any specific results. This compound is identified as a flavonol extracted from Daphne giraldii, but its effects on cancer cells have not been documented in the accessible scientific literature.
In contrast, quercetin, a widely studied flavonoid found in many fruits and vegetables, has a substantial body of research demonstrating its cytotoxic effects against various cancer cell lines. This guide will, therefore, focus on providing a comprehensive overview of the cytotoxic properties of quercetin, supported by experimental data and methodologies, as a valuable resource for researchers, scientists, and drug development professionals.
Cytotoxic Effects of Quercetin on Various Cancer Cell Lines
Quercetin has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell types. Its anticancer effects are multifaceted, involving the modulation of several key signaling pathways that control cell growth, survival, and metastasis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of quercetin in different cancer cell lines, as reported in various studies. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cancer Cell Line | Cancer Type | IC50 of Quercetin | Reference |
| HT-29 | Colon Cancer | 81.65 ± 0.49 µM (48h) | [1] |
| MCF-7 | Breast Cancer | 37 µM | [2] |
| MDA-MB-231 | Breast Cancer | Not specified, but higher than MCF-7 | [2] |
| A549 | Lung Adenocarcinoma | > 100 µM | [3] |
| HCC-44 | Lung Adenocarcinoma | > 100 µM | [3] |
| HL-60 | Leukemia | Dose-dependent inhibition | [4] |
Key Signaling Pathways Modulated by Quercetin
Quercetin's cytotoxic effects are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: Quercetin can inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[1][5]
-
MAPK/ERK Pathway: Quercetin has been shown to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation.[5]
-
NF-κB Signaling: By inhibiting the NF-κB pathway, quercetin can reduce inflammation and cell survival.[5]
-
p53 Signaling: Quercetin can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[6][7]
-
JAK/STAT Pathway: Quercetin has been shown to inhibit the JAK/STAT signaling pathway, which is involved in cancer cell proliferation and survival.[5][7]
-
Wnt/β-catenin Pathway: Quercetin can interfere with the Wnt/β-catenin pathway, which plays a role in cancer development and progression.[5][7]
Below is a diagram illustrating the major signaling pathways affected by quercetin in cancer cells.
Caption: Major signaling pathways affected by quercetin in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used to assess the cytotoxic effects of compounds like quercetin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of quercetin (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with quercetin as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
The general workflow for evaluating the cytotoxic effects of a compound is depicted in the following diagram.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
While a direct comparison with this compound is not currently possible, the extensive research on quercetin highlights its potential as an anti-cancer agent. It exhibits cytotoxic effects against a range of cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The provided data and protocols offer a solid foundation for researchers interested in the anti-cancer properties of flavonoids. Further investigation into the bioactivity of less-studied compounds like this compound is warranted to expand the repertoire of potential cancer therapeutics.
References
- 1. Hispolon Methyl Ether, a Hispolon Analog, Suppresses the SRC/STAT3/Survivin Signaling Axis to Induce Cytotoxicity in Human Urinary Bladder Transitional Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroxyhispolon Methyl Ether, A Hispolon Derivative, Inhibits WNT/β-Catenin Signaling to Elicit Human Colorectal Carcinoma Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eriodictyol 5-O-methyl ether inhibits prostate cancer progression through targeting STAT3 signaling and inducing apoptosis and paraptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Uralenol-3-methyl ether and related flavonols, focusing on their anticancer and antimicrobial properties. The information is presented to facilitate objective comparison and is supported by available experimental data.
Introduction to this compound and Related Flavonols
This compound is a naturally occurring flavonol that can be isolated from plant species such as Daphne giraldii and Glycyrrhiza uralensis (licorice root). Flavonols are a class of flavonoids characterized by a 3-hydroxyflavone (B191502) backbone. The biological activities of flavonols are significantly influenced by the substitution pattern on their basic structure, including the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and other functional groups.
The methylation of hydroxyl groups, particularly at the C-3 position, can alter the physicochemical properties of flavonols, such as lipophilicity and metabolic stability. These modifications, in turn, can impact their biological activities, including anticancer and antimicrobial effects. This guide explores the SAR of this compound in comparison to its parent compound, Uralenol, and other related flavonols to elucidate the role of the 3-methyl ether moiety and other structural features.
Comparative Biological Activity: Anticancer and Antimicrobial Effects
The biological efficacy of this compound and its analogs is a subject of ongoing research. Generally, the methylation of flavonoids can enhance their antimicrobial activity and, in some cases, their anticancer potential. This is often attributed to increased lipophilicity, which may facilitate passage through cell membranes.
Anticancer Activity
While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on related 3-O-methylated flavonols provide insights into its potential activity. For instance, O-methylation of flavonoids has been shown to influence their cytotoxicity against various cancer cell lines. In some cases, methylation enhances activity, while in others, it may decrease it, highlighting the complexity of the SAR.
Below is a summary of the reported cytotoxic activities of related flavonols.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Related Flavonols | |||
| Chrysin Derivative 6 | HCT116 (Colon) | 1.56 | [1] |
| Chrysin Derivative 7 | HCT116 (Colon) | 4.02 | [1] |
| Chrysin Derivative 6 | HepG2 (Liver) | 33.5 | [1] |
| Chrysin Derivative 7 | HepG2 (Liver) | 8.91 | [1] |
| Tectochrysin (Chrysin methyl derivative) | SW480 (Colon) | 41.3 | [1] |
| Tectochrysin (Chrysin methyl derivative) | HCT116 (Colon) | 60.2 | [1] |
| Chrysin Derivative 4 | SGC-7901 (Gastric) | 14.3 | [1] |
| Chrysin Derivative 5 | SGC-7901 (Gastric) | 18.7 | [1] |
| Chrysin Derivative 4 | HT-29 (Colon) | 15.6 | [1] |
| Chrysin Derivative 5 | HT-29 (Colon) | 13.8 | [1] |
Table 1: Cytotoxicity of selected flavonol derivatives against various cancer cell lines.
Antimicrobial Activity
The methylation of flavonoids has been reported to enhance their antibacterial and antifungal properties. The increased lipophilicity of methylated flavonoids may improve their ability to disrupt microbial cell membranes.
Here, we summarize the Minimum Inhibitory Concentration (MIC) values for related flavonoid compounds against various microbial strains.
| Compound/Extract | Microbial Strain | MIC (mg/mL) | Reference |
| Related Compounds/Extracts | |||
| Carvacrol | Gram-positive strains | 0.03 - 0.125 | [2] |
| Carvacrol | Gram-negative strains | 0.06 - 0.25 | [2] |
| Eugenol | Gram-positive strains | 0.25 - 0.75 | [2] |
| Eugenol | Gram-negative strains | 0.06 - 0.5 | [2] |
| Thymol | Gram-positive strains | 0.25 - 1.0 | [2] |
| Thymol | Gram-negative strains | 0.25 - 0.5 | [2] |
| Lawsone methyl ether (LME) | Bacillus subtilis | 0.125 | [3] |
| Lawsone methyl ether (LME) | Staphylococcus aureus | 0.125 | [3] |
| Lawsone methyl ether (LME) | Staphylococcus epidermidis | 0.125 | [3] |
| Brazilin-rich extract (BRE) + LME (2:1) | Escherichia coli | 0.125 | [3] |
| Brazilin-rich extract (BRE) + LME (1:1) | Escherichia coli | 0.125 | [3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of related compounds and extracts against various microbial strains.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Mechanisms
The anticancer effects of flavonols are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with key signaling pathways.
Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.
Figure 1: General overview of the extrinsic and intrinsic apoptosis pathways.
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer cell survival. Many flavonoids, including flavonols, have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis of cancer cells.
Figure 2: Inhibition of the NF-κB signaling pathway by flavonols.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, related flavonols) and control substances.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Workflow:
Figure 4: Workflow of the broth microdilution assay for determining MIC.
Detailed Steps:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The structure-activity relationship of this compound and related flavonols is a promising area of research for the development of novel anticancer and antimicrobial agents. The presence of a 3-methyl ether group can influence the biological activity by altering the molecule's lipophilicity and metabolic stability. While specific data for this compound remains limited, the comparative data from related flavonols suggest that methylation can be a viable strategy to enhance therapeutic potential. Further focused studies are required to fully elucidate the SAR of this compound and to establish its efficacy and mechanisms of action in various disease models. The experimental protocols provided in this guide offer a standardized approach for the continued investigation of these and other novel flavonol derivatives.
References
Validating the Anti-inflammatory Effects of Uralenol-3-methyl Ether in Animal Models: A Comparative Guide
A comprehensive analysis of the anti-inflammatory potential of Uralenol-3-methyl ether remains in its nascent stages, with a notable absence of dedicated in vivo studies. However, by examining structurally related flavonoids from its source, Glycyrrhiza uralensis (licorice), we can infer its potential efficacy and benchmark it against established anti-inflammatory agents. This guide leverages data from Licochalcone A, a prominent and well-researched flavonoid from licorice, to provide a comparative framework for researchers, scientists, and drug development professionals.
This compound, also known as 3-O-Methyluralenol, is a flavonol that has been identified in Glycyrrhiza uralensis. While flavonoids from this plant are recognized for their significant anti-inflammatory properties, specific animal model data for this compound is not yet available in published literature.[1][2] This guide will, therefore, utilize Licochalcone A as a representative compound to illustrate the potential anti-inflammatory profile and the experimental methodologies used to validate such effects in vivo.
Comparative Efficacy of Licochalcone A in Animal Models of Inflammation
Licochalcone A has demonstrated potent anti-inflammatory effects across various animal models, often comparable to or exceeding the effects of standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following table summarizes its efficacy in key inflammatory models.
| Animal Model | Test Substance | Dosage | Route of Administration | Key Findings | Comparator | Comparator Dosage | Source |
| LPS-induced Acute Lung Injury in Mice | Licochalcone A | 20-80 mg/kg | Intraperitoneal | Significantly reduced inflammatory cell count, lung wet-to-dry ratio, protein leakage, and myeloperoxidase activity. Decreased levels of TNF-α, IL-6, and IL-1β. | - | - | [3][4] |
| DSS-induced Colitis in Mice | Licochalcone A | 20-80 mg/kg | Intraperitoneal | Relieved symptoms of colitis by inhibiting NF-κB signaling and activating Nrf2-regulated cytoprotective protein expression. | - | - | [3][5] |
| Carrageenan-induced Paw Edema in Rats | Total Flavonoids from G. uralensis | 250-500 mg/kg | Oral | Dose-dependent inhibition of paw edema, with 500 mg/kg showing efficacy similar to the comparator. Markedly inhibited the expression of IL-1β and iNOS. | Indomethacin | 10 mg/kg | [6][7] |
| Ovalbumin-sensitized Asthma in Mice | Licochalcone A | 5 or 10 mg/kg | Intraperitoneal | Decreased airway hyper-responsiveness, eosinophil infiltration, and Th2 cytokine production. Reduced oxidative stress in the lungs. | - | - | [8] |
| Lipopolysaccharide-induced Neuroinflammation in Mice | Licochalcone A | 15 mg/kg/day | Intraperitoneal | Prevented cognitive decline by reducing gliosis, regulating M1/M2 markers, and enhancing antioxidant responses. | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are representative protocols for commonly used animal models in inflammation research.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving various doses of the compound (e.g., Licochalcone A or total flavonoids from G. uralensis at 125, 250, and 500 mg/kg).
-
Administration: The test compounds or vehicle are administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[6][7]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to study severe, acute inflammation in the lungs.
-
Animals: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Groups: Mice are divided into a control group, an LPS-only group, and groups pre-treated with different doses of the test compound (e.g., Licochalcone A at 20, 40, and 80 mg/kg).
-
Administration: The test compound is administered intraperitoneally one hour before LPS challenge.
-
Induction of Injury: Mice are challenged with an intranasal or intratracheal instillation of LPS (e.g., 0.5 mg/kg).
-
Evaluation (24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF): Collection of BALF to measure total and differential cell counts, and protein concentration.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALF or lung homogenates using ELISA.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with H&E) to assess tissue damage, edema, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the lung tissue.[4]
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of flavonoids like Licochalcone A are often attributed to their modulation of key signaling pathways. Diagrams illustrating these pathways and typical experimental workflows provide a clearer understanding of the research process.
Experimental Workflow for In Vivo Anti-inflammatory Studies
Inhibition of the NF-κB Signaling Pathway by Licochalcone A
Conclusion
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently lacking, the extensive research on the related flavonoid, Licochalcone A, provides a strong rationale for its investigation. The data presented in this guide suggest that flavonoids from Glycyrrhiza uralensis exhibit potent anti-inflammatory activity in various animal models, often through the modulation of critical inflammatory pathways such as NF-κB. For researchers and drug development professionals, this compound represents an intriguing candidate for further pre-clinical evaluation. The experimental protocols and comparative data outlined here offer a foundational framework for designing and conducting such validation studies. Future research should focus on isolating this compound and directly assessing its efficacy in established animal models of inflammation to determine its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 4. Licochalcone a inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with licochalcone a enhances therapeutic activity of rat bone marrow mesenchymal stem cells in animal models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effects of Licochalcone A Improve Airway Hyper-Responsiveness and Oxidative Stress in a Mouse Model of Asthma | MDPI [mdpi.com]
- 9. Licochalcone A prevents cognitive decline in a lipopolysaccharide-induced neuroinflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the neuroprotective potential of different prenylated flavonoids
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount endeavor. Among the vast and diverse chemical landscapes of the natural world, prenylated flavonoids have emerged as a particularly promising class of compounds. Their unique structural modifications, featuring the addition of a lipophilic prenyl group, often enhance their bioavailability and bioactivity, making them potent candidates for combating the complex pathologies of neurodegenerative diseases.
This guide provides a comparative analysis of the neuroprotective potential of three well-studied prenylated flavonoids: Xanthohumol, Icaritin, and 8-Prenylnaringenin (B1664708). We delve into their mechanisms of action, present available quantitative data from various experimental models, and provide detailed protocols for key assays to facilitate further research and development in this exciting field.
At a Glance: Comparative Neuroprotective Efficacy
While direct head-to-head comparative studies of these three compounds under identical experimental conditions are limited, the existing body of research allows for an indirect comparison of their neuroprotective potential. The following table summarizes key quantitative data from various in vitro and in vivo studies. It is crucial to consider the different experimental models and conditions when interpreting these values.
| Compound | Experimental Model | Assay | Endpoint | Effective Concentration/Dose | Reference |
| Xanthohumol | Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume Reduction | Reduction in cerebral infarct size | 0.2 and 0.4 mg/kg (i.p.) | [1][2] |
| N2a/APP cells (Alzheimer's model) | Aβ₁₋₄₂ and Aβ₁₋₄₀ Levels | Reduction in amyloid-beta levels | 0.75 and 3 µM | [3] | |
| PC12 cells (oxidative stress) | Cell Viability | Protection against H₂O₂-induced injury | Submicromolar concentrations | ||
| Human aldo-keto reductase 1B1 (AKR1B1) | Enzyme Inhibition | IC₅₀ | 15.08 µM | [4] | |
| Icaritin | Primary rat cortical neurons (Aβ toxicity) | Cell Viability | Protection against Aβ₂₅₋₃₅-induced toxicity | Not specified | [5] |
| Glutamate-induced neuronal injury in primary cortical neurons | Cell Viability | Increased cell viability | Not specified | ||
| 8-Prenylnaringenin | Ovariectomized mice with LPS-induced neuroinflammation | Behavioral Tests | Attenuation of cognitive impairments | 1 and 2 mg/kg (single injection) | |
| Human aldo-keto reductase 1B1 (AKR1B1) | Enzyme Inhibition | IC₅₀ | 1.87 µM | [4] | |
| Human aldo-keto reductase 1B10 (AKR1B10) | Enzyme Inhibition | IC₅₀ | 3.96 µM | [4] |
Note: i.p. - intraperitoneal.
Delving into the Mechanisms: Key Signaling Pathways
The neuroprotective effects of these prenylated flavonoids are mediated through distinct and sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for the rational design of future neuroprotective drugs.
Xanthohumol: A Potent Activator of the Nrf2 Antioxidant Response
Xanthohumol primarily exerts its neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by inducers like xanthohumol, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
References
- 1. Neuroprotective effects of xanthohumol, a prenylated flavonoid from hops (Humulus lupulus), in ischemic stroke of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Prenylflavonoid Xanthohumol Reduces Alzheimer-Like Changes and Modulates Multiple Pathogenic Molecular Pathways in the Neuro2a/APPswe Cell Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and Neuroprotective Properties of the Phytoestrogen 8-Prenylnaringenin (8-PN) in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylation at 3-Position: A Comparative Analysis of Uralenol's Bioactivity
A detailed guide for researchers, scientists, and drug development professionals on the potential effects of 3-O-methylation on the bioactivity of Uralenol, drawing comparisons with structurally related flavonoids and providing insights into underlying molecular mechanisms.
Introduction
Uralenol, a naturally occurring 3'-prenylated flavone, has garnered interest within the scientific community for its potential therapeutic properties. As with many flavonoids, its bioactivity can be significantly influenced by structural modifications. One such modification, methylation of the hydroxyl group at the 3-position, is known to alter the physicochemical and biological properties of flavonoids, often leading to enhanced metabolic stability and bioavailability. This guide provides a comparative analysis of the bioactivity of Uralenol and its putative 3-methylated derivative, 3-O-methyl-Uralenol. Due to the limited availability of direct experimental data on Uralenol, this guide draws upon published data for the structurally similar flavonoid, 3-O-methylquercetin, to infer the potential activities of 3-O-methyl-Uralenol.
Quantitative Bioactivity Data
Direct comparative studies on the bioactivity of Uralenol and 3-O-methyl-Uralenol are not yet available in the published literature. However, studies on the closely related 3-O-methylated flavonoid, 3-O-methylquercetin, provide valuable insights into the potential bioactivity of 3-O-methyl-Uralenol. The following tables summarize the reported anticancer and anti-inflammatory activities of 3-O-methylquercetin.
Table 1: Anticancer Activity of 3-O-Methylquercetin (Isorhamnetin) against Human Lung Adenocarcinoma Cells [1]
| Cell Line | Compound | IC50 (µM) |
| A549 | 3-O-Methylquercetin | 26.6 |
| HCC-44 | 3-O-Methylquercetin | 15.9 |
| A549 | Quercetin (unmethylated) | 72.2 |
| HCC-44 | Quercetin (unmethylated) | 107.6 |
Table 2: Anti-inflammatory Activity of 3-O-Methylflavones
| Compound | Activity | Cell Line | IC50 (µM) | Reference |
| 3-O-Methylquercetin | Inhibition of Nitric Oxide Production | Activated Microglia | 3.8 | [2] |
| 3,7-O-Dimethylquercetin | Inhibition of Nitric Oxide Production | Activated Microglia | 4.2 | [2] |
| 3,4'-O-Dimethylquercetin | Inhibition of Nitric Oxide Production | Activated Microglia | 11.1 | [2] |
| 3-O-Methylquercetin | Inhibition of cAMP phosphodiesterase | - | 13.8 | [3] |
| 3-O-Methylquercetin | Inhibition of cGMP phosphodiesterase | - | 14.3 | [3] |
Discussion of Bioactivity
Anticancer Activity
The data presented in Table 1 suggests that methylation at the 3-position can significantly enhance the anticancer activity of flavonoids. 3-O-methylquercetin demonstrated substantially lower IC50 values against both A549 and HCC-44 lung cancer cell lines compared to its unmethylated counterpart, quercetin[1]. This increased potency could be attributed to several factors. Methylation can increase the lipophilicity of the molecule, facilitating its passage across cell membranes and leading to higher intracellular concentrations. Furthermore, the 3-hydroxyl group is a known site for glucuronidation, a major metabolic pathway for flavonoid detoxification and elimination. By masking this group, methylation can increase the metabolic stability of the compound, prolonging its half-life and enhancing its anticancer effects[4]. While direct evidence for Uralenol is lacking, it is plausible that 3-O-methylation would similarly enhance its anticancer potential.
Anti-inflammatory Activity
As indicated in Table 2, 3-O-methylated flavones, including 3-O-methylquercetin, exhibit potent anti-inflammatory properties. They have been shown to inhibit the production of nitric oxide (NO) in activated microglia, a key process in neuroinflammation[2]. The inhibition of phosphodiesterases by 3-O-methylquercetin also points towards an anti-inflammatory mechanism, as these enzymes are involved in modulating cyclic nucleotide signaling, which plays a role in inflammatory responses[3]. Methylation may enhance the anti-inflammatory activity by improving the interaction with specific molecular targets or by increasing the compound's stability at the site of inflammation. Given the structural similarities, 3-O-methyl-Uralenol is also expected to possess significant anti-inflammatory activity.
Signaling Pathways
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and MAPK signaling cascades are two of the most well-characterized pathways affected by this class of compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cancer.
Many flavonoids, including quercetin, are known to inhibit the NF-κB pathway. This inhibition can occur at multiple levels, including the suppression of IKK activity, prevention of IκBα degradation, and inhibition of NF-κB p65 nuclear translocation. It is highly probable that both Uralenol and 3-O-methyl-Uralenol would also modulate this pathway to exert their anti-inflammatory and anticancer effects.
Figure 1: General overview of the NF-κB signaling pathway and potential inhibition by Uralenol and its 3-methylated derivative.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK cascade consists of a series of protein kinases that phosphorylate and activate one another. Key components of this pathway include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of the MAPK pathway is frequently observed in cancer and inflammatory diseases.
Flavonoids have been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell proliferation and the suppression of inflammatory responses. For instance, they can inhibit the phosphorylation and activation of key kinases in the pathway. It is anticipated that Uralenol and 3-O-methyl-Uralenol would also interact with components of the MAPK pathway to mediate their bioactivities.
Figure 2: Simplified representation of the MAPK/ERK signaling pathway and potential points of inhibition by Uralenol and its 3-methylated form.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticancer and anti-inflammatory activities of flavonoid compounds, based on methodologies reported in the literature[1][2].
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., A549, HCC-44) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., Uralenol, 3-O-methyl-Uralenol) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in activated immune cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or microglial cells are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm.
-
Data Analysis: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is then determined.
Conclusion and Future Directions
While direct experimental evidence is currently lacking for Uralenol, the available data on structurally related 3-O-methylated flavonoids strongly suggests that methylation at the 3-position is a promising strategy to enhance the bioactivity of Uralenol. The increased lipophilicity and metabolic stability conferred by the methyl group are likely to translate into improved anticancer and anti-inflammatory properties.
Future research should focus on the following areas:
-
Direct Comparative Studies: In vitro and in vivo studies directly comparing the anticancer and anti-inflammatory activities of Uralenol and 3-O-methyl-Uralenol are crucial to validate the hypotheses presented in this guide.
-
Mechanism of Action: Detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways modulated by both compounds.
-
Pharmacokinetic Studies: In vivo pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of Uralenol and its methylated derivative, which will be critical for their potential development as therapeutic agents.
-
In Vivo Efficacy: The anticancer and anti-inflammatory efficacy of these compounds should be evaluated in relevant animal models of disease.
By addressing these research gaps, a clearer understanding of the therapeutic potential of Uralenol and the impact of 3-O-methylation on its bioactivity can be achieved, paving the way for the development of novel flavonoid-based drugs.
References
Cross-Validation of Antioxidant Assays for Uralenol-3-methyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Uralenol-3-methyl ether
This compound is a flavonol that has been isolated from plants such as Daphne giraldii and Glycyrrhiza uralensis (licorice root)[1][2]. As a member of the flavonoid family, it is structurally characterized by a C6-C3-C6 backbone and, notably, a prenyl group, which can influence its biological activity, including its antioxidant potential[3]. The antioxidant properties of flavonoids are of significant interest in drug development due to their potential to mitigate oxidative stress-related pathologies.
Comparative Analysis of Antioxidant Assays
The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. A cross-validation approach using multiple assays is recommended for a comprehensive assessment of antioxidant potential. This guide focuses on three widely used methods: DPPH, ABTS, and FRAP.
Data Summary
Direct experimental values for the antioxidant activity of this compound are not currently published. However, a study on other prenylflavonoids isolated from Glycyrrhiza uralensis—dehydroglyasperin C (DGC), dehydroglyasperin D (DGD), and isoangustone A (IsoA)—provides insights into the potential antioxidant capacity of similar compounds from the same source[4][5].
Table 1: Antioxidant Activity of Prenylflavonoids from Glycyrrhiza uralensis
| Compound | DPPH Radical Scavenging Activity (%) at 100 µM | ABTS+ Radical Scavenging Activity (%) at 100 µM | Ferric Reducing Activity (Absorbance at 700 nm) at 100 µM |
| Dehydroglyasperin C (DGC) | 84.6 | 95.2 | ~1.2 |
| Dehydroglyasperin D (DGD) | 52.9 | 94.8 | ~0.6 |
| Isoangustone A (IsoA) | 52.8 | 94.5 | ~0.5 |
| Ascorbic Acid (Standard) | Not explicitly stated in the same format | 95.5 | ~1.8 |
Note: The data presented is based on the findings for DGC, DGD, and IsoA, and should be considered as indicative for structurally related compounds like this compound. The experimental conditions for each assay can be found in the protocols section.
Experimental Protocols
Detailed methodologies for the DPPH, ABTS, and FRAP assays are provided below to ensure reproducibility and accurate comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and stored in the dark.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.
-
-
Assay Procedure:
-
To 180 µL of the 0.1 mM DPPH solution in a 96-well plate, add 20 µL of the test compound solution at different concentrations[6].
-
Prepare a blank sample containing the solvent used for the test compound and the DPPH solution.
-
Incubate the plate at 37°C for 30 minutes in the dark[6].
-
Measure the absorbance of the solutions at 517 nm using a microplate reader[7][8].
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use[9][10].
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm[10].
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to a 96-well plate.
-
Add 10 µL of the test compound solution at different concentrations[11].
-
Prepare a blank containing the solvent and the ABTS•+ solution.
-
Incubate the plate for 30 minutes in the dark at room temperature[11].
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 220 µL of the FRAP working solution to each well of a 96-well plate[12].
-
Add 10 µL of the test compound solution at different concentrations[13].
-
Prepare a blank using the solvent of the test compound.
-
Incubate the plate for 4 minutes with continuous stirring[13].
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a known standard, typically FeSO₄·7H₂O. The results are expressed as mM Fe²⁺ equivalents.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Conclusion
The cross-validation of antioxidant activity using multiple assays is crucial for a comprehensive understanding of a compound's potential. While direct experimental data for this compound remains to be elucidated, the provided data on related prenylflavonoids from Glycyrrhiza uralensis suggests that it likely possesses significant antioxidant properties. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to conduct their own investigations into the antioxidant capacity of this compound and other novel compounds. Future studies are warranted to establish the specific antioxidant profile of this compound and to explore its therapeutic potential further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | C21H20O7 | CID 5315127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Antioxidant Activity of Prenylflavonoids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activities of licorice-derived prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. 2.17. ABTS Antioxidant Assay [bio-protocol.org]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
A comparative study of the extraction methods for Uralenol-3-methyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Uralenol-3-methyl ether, a flavonol with significant research interest, primarily sourced from plants such as Glycyrrhiza uralensis and Daphne giraldii. The choice of extraction technique is critical as it directly influences the yield, purity, and overall efficiency of the process. This document outlines the operational principles and performance of conventional methods like maceration and Soxhlet extraction against modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE).
The information presented herein is a synthesis of findings from studies on the extraction of flavonoids and related phenolic compounds from the source plants of this compound. While direct comparative data for this compound is limited, the presented data on total flavonoid extraction provides a strong proxy for optimizing its isolation.
Comparative Analysis of Extraction Methods
The efficiency of an extraction method is determined by several key parameters, including yield, extraction time, solvent consumption, and the quality of the final extract. The following table summarizes the performance of different extraction techniques based on studies of flavonoid extraction from Glycyrrhiza uralensis.
| Extraction Method | Principle | Typical Solvent | Extraction Time | Temperature | Yield of Total Flavonoids (mg/g) | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and break the cell walls, allowing the release of soluble phytochemicals.[1] | Ethanol, Methanol | 24 - 72 hours | Room Temperature | 7.65[2] | Simple, requires minimal equipment. | Time-consuming, lower extraction efficiency.[3][4] |
| Soxhlet Extraction | Continuous extraction with a hot solvent, allowing for efficient extraction through repeated solvent washing. | Ethanol, Methanol | 4 - 12 hours | Boiling point of the solvent | 9.06[2] | High extraction efficiency for many compounds. | Requires large volumes of solvent, potential for thermal degradation of compounds.[5] |
| Ultrasonic-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt plant cell walls, enhancing mass transfer and solvent penetration.[6] | 58.86% Ethanol[7] | 30 - 41 minutes[7][8] | 50 - 69°C[9][10] | 10.63 (as part of Accelerated Solvent Extraction comparison)[2], Optimized yield of 48.01 mg/g reported in a separate study.[7] | Reduced extraction time and solvent consumption, suitable for thermolabile compounds.[5] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[11] | Ethanol | 5 - 15 minutes[3][12] | Controlled by microwave power | Generally higher than conventional methods.[13][14] | Extremely fast, reduced solvent consumption, higher extraction rates.[12] | Requires a microwave extractor, potential for localized overheating. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for flavonoid extraction from plant materials and can be adapted for the specific isolation of this compound.
Maceration
-
Sample Preparation: Air-dry the plant material (e.g., roots of Glycyrrhiza uralensis) and grind it into a fine powder.
-
Extraction: Place a known quantity of the powdered plant material in a sealed container with a suitable solvent (e.g., 70% ethanol) at a specified solid-to-solvent ratio.
-
Incubation: Allow the mixture to stand at room temperature for a period of 24 to 72 hours with occasional agitation.
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Soxhlet Extraction
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Extraction: Add the extraction solvent to the distillation flask. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down onto the thimble containing the plant material. The extract will then be siphoned back into the distillation flask.
-
Duration: Continue the extraction for a predetermined number of cycles or for a specific duration (e.g., 4-12 hours).
-
Concentration: After extraction, cool the apparatus and collect the extract. Evaporate the solvent to yield the crude extract.
Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the powdered plant material.
-
Extraction: Mix the plant material with the chosen solvent in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency and power for a set duration (e.g., 30-40 minutes). Monitor and control the temperature of the extraction mixture.
-
Separation: After sonication, separate the extract from the solid residue by centrifugation and/or filtration.
-
Concentration: Remove the solvent from the extract under vacuum.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the powdered plant material.
-
Extraction: Place the plant material and solvent in a microwave-safe extraction vessel.
-
Irradiation: Place the vessel in a microwave extractor and apply microwave radiation at a set power level and for a specific time (e.g., 5-15 minutes).
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.
-
Concentration: Evaporate the solvent to obtain the crude extract.
Experimental Workflow and Analysis
The general workflow for the extraction and subsequent analysis of this compound is depicted in the following diagram.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
The selection of an appropriate extraction method is a critical step in the isolation of this compound. While traditional methods like maceration and Soxhlet extraction are simple and effective to a degree, they are often outperformed by modern techniques. Ultrasonic-assisted and microwave-assisted extraction offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields. For researchers and professionals in drug development, the adoption of UAE or MAE can lead to more efficient and environmentally friendly processes for obtaining this compound and other valuable phytochemicals. The choice of method will ultimately depend on the specific research goals, available equipment, and the scale of the extraction.
References
- 1. longdom.org [longdom.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. aktpublication.com [aktpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. xisdxjxsu.asia [xisdxjxsu.asia]
- 13. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Natural Anti-Inflammatory Compounds: Profiling Uralenol-3-methyl ether and its Analogs Against Curcumin and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Chronic inflammation is a significant underlying factor in a multitude of diseases, driving a continuous search for novel and effective anti-inflammatory agents. Natural products remain a vital source of inspiration and therapeutic candidates. This guide provides a detailed, head-to-head comparison of the anti-inflammatory properties of Uralenol-3-methyl ether and its closely related analog, Licochalcone A, against two of the most well-researched natural anti-inflammatory compounds: Curcumin and Resveratrol. This comparison is based on available experimental data, focusing on mechanisms of action and quantitative efficacy.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of these natural compounds has been evaluated through various in vitro and in vivo assays. Below is a summary of their performance in key inflammatory models.
| Compound | Assay | Model | Efficacy (IC50 / Inhibition %) | Mechanism of Action |
| Licochalcone A | Prostaglandin E2 (PGE2) Production | LPS-stimulated Keratinocytes/Fibroblasts | Potent Inhibition | Inhibition of COX-2 expression and activity.[1] |
| Nitric Oxide (NO) Production | IL-1β-stimulated Chondrocytes | Significant Inhibition | Downregulation of inducible nitric oxide synthase (iNOS) expression.[2] | |
| TNF-α & IL-6 Secretion | LPS-stimulated Monocyte-derived Dendritic Cells | Potent Inhibition | Modulation of NF-κB and Nrf2 signaling pathways.[2][3][4] | |
| Curcumin | C-Reactive Protein (CRP) | Human Clinical Trials (Meta-analysis) | Significant reduction | Systemic anti-inflammatory effects.[5][6] |
| IL-6 & TNF-α | Human Clinical Trials (Meta-analysis) | Significant reduction | Inhibition of NF-κB, COX-2, and NLRP3 inflammasome.[[“]] | |
| IL-6 & MCP-1 | Randomized Controlled Trial | Significant reduction (500 mg, twice daily for 4 weeks) | Post-COVID-19 and vaccination-induced inflammation.[8] | |
| Resveratrol | Nitric Oxide (NO) Production | LPS-stimulated Macrophages | IC50 = 0.7 ± 0.15 μM (Derivative 22) | Suppression of iNOS expression via NF-κB and MAPK pathways.[9] |
| IL-6 Production | LPS-stimulated Macrophages | IC50 = 1.12 μM (Derivative 16) | Inhibition of TLR4/NF-κB signaling.[9] | |
| TNF-α Production | LPS-stimulated Macrophages | IC50 = 1.92 μM (Derivative 16) | Inhibition of TLR4/NF-κB signaling.[9] |
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. Anti-inflammatory activity of licochalcone A isolated from Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Licochalcone A on IL-1β-Stimulated Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 4. Anti-inflammatory efficacy of Licochalcone A: correlation of clinical potency and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling Inflammatory Biomarkers following Curcumin Supplementation: An Umbrella Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Uralenol-3-methyl ether: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Uralenol-3-methyl ether, a flavonol methyl ether, emphasizing safety and regulatory adherence.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols. The following are general safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a hazardous chemical waste stream. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all solid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and sealed liquid waste container.
-
Ensure the container material is compatible with ethers.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Biologically Active," "Caution: Ether Compound").
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.
-
As this compound is an ether, there is a potential for peroxide formation over time, especially if in solution. Although it is a solid, any residual solvent could facilitate this. It is good practice to date the waste container upon the first addition of waste.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse any empty containers that held this compound three times with a suitable solvent.
-
Collect the first rinseate as hazardous waste and add it to the appropriate liquid waste container.
-
Subsequent rinsates may be managed as non-hazardous waste, pending your institution's EHS approval.
-
Deface or remove the original label from the empty container before recycling or discarding it as regular laboratory glassware.
-
-
Spill Management:
-
In the event of a spill, isolate the area to prevent further contamination.
-
Wear appropriate PPE and absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated cleaning supplies in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste management company for final, compliant disposal, which will likely involve incineration.[2]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C21H20O7 | [1] |
| Molecular Weight | 384.38 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of similar flavonol methyl ether derivatives can be found in the scientific literature. These studies provide insights into the handling of such compounds in a laboratory setting.[3]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and effects on cell viability of flavonols and 3-methyl ether derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylated flavonoids as anti-seizure agents: Naringenin 4',7-dimethyl ether attenuates epileptic seizures in zebrafish and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mono-O-methylated flavanols and other flavonoids as inhibitors of endothelial NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Uralenol-3-methyl ether
Disclaimer: No specific Safety Data Sheet (SDS) for Uralenol-3-methyl ether was found. The following guidance is based on best practices for handling similar chemical compounds, such as other ethers and complex organic molecules. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
This compound is a flavonol that can be extracted from Daphne giraldii and is intended for research use only.[1] Due to the lack of specific hazard data, a cautious approach is necessary, assuming the compound may present significant health risks upon exposure.
Immediate Safety and Logistical Information
All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety protocols. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2] An eyewash station and safety shower must be readily accessible.[2]
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved half-face respirator with organic vapor cartridges or a higher level of protection. | To prevent inhalation of any aerosolized particles or vapors.[3][4] |
| Hand Protection | Double gloving with powder-free nitrile gloves. | To prevent dermal absorption. Gloves should be inspected before use and changed frequently. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[5][6] |
| Dermal Protection | Disposable gown or coveralls (e.g., DuPont™ Tyvek®). | To prevent contamination of personal clothing and skin.[7] |
| Foot Protection | Chemical-resistant, steel-toed boots. | To protect from spills and falling objects.[4][5] |
Operational Plan: Step-by-Step Handling Workflow
The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Procedural flow for safely handling this compound.
Experimental Protocols
Weighing:
-
Ensure the analytical balance is placed inside a chemical fume hood or a balance enclosure.
-
Use a draft shield to prevent the aerosolization of the powder.
-
Carefully transfer the desired amount of this compound to a tared container.
Solution Preparation:
-
Place the container with the weighed compound in the fume hood.
-
Slowly add the desired solvent to the solid to minimize the generation of dust or aerosols.
-
Gently swirl or stir the mixture until the compound is fully dissolved.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Labeling:
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and any other solid materials that have come into contact with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8][9]
Disposal Procedure:
-
Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[9]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste through a licensed vendor.[9]
-
Do not dispose of any materials containing this compound down the drain or in the regular trash.
Emergency Procedures
Spills:
-
Small Spills (<1 L): If you are trained to do so, confine the spill using a spill kit or absorbent material.[2] Wear appropriate PPE during cleanup. Double bag the spill waste, label it as hazardous, and arrange for disposal.
-
Large Spills: Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team.
Exposure:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bu.edu [bu.edu]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hsa.ie [hsa.ie]
- 6. americanchemistry.com [americanchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mtu.edu [mtu.edu]
- 9. benchchem.com [benchchem.com]
- 10. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
